Chloro(heptyl)mercury
Description
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Structure
2D Structure
Properties
CAS No. |
32701-49-8 |
|---|---|
Molecular Formula |
C7H15ClHg |
Molecular Weight |
335.24 g/mol |
IUPAC Name |
chloro(heptyl)mercury |
InChI |
InChI=1S/C7H15.ClH.Hg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
LHMXCQQTZXXXJX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[Hg]Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of Chloro(heptyl)mercury
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Organomercury compounds are highly toxic and should be handled with extreme caution by trained professionals in a controlled laboratory setting. This guide is for informational purposes only and does not constitute a recommendation for its use.
Introduction
Chloro(heptyl)mercury, also known as heptylmercuric chloride, is an organomercury compound with the chemical formula C₇H₁₅ClHg. As a long-chain alkylmercury compound, its properties and biological interactions are of interest to researchers in toxicology, environmental science, and drug development. The lipophilicity conferred by the heptyl group is expected to significantly influence its absorption, distribution, and toxicological profile. This guide provides a comprehensive overview of the available information on the physical and chemical properties, synthesis, and potential biological effects of this compound. Due to the limited availability of specific experimental data for this particular compound, information from closely related long-chain alkylmercury halides is included for comparative purposes and is clearly noted.
Physical and Chemical Properties
Quantitative data for this compound is scarce in publicly available literature. The following table summarizes the known identifiers and includes estimated or comparative data for its physical properties based on trends observed in related organomercury compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₇H₁₅ClHg | PubChem |
| Molecular Weight | 335.24 g/mol | Calculated |
| Appearance | Expected to be a white crystalline solid at room temperature. | General property of alkylmercuric chlorides. |
| Melting Point | No specific data available. For comparison, n-hexylmercuric chloride has a melting point of 119-120 °C.[1] | It is expected to be a solid with a defined melting point. |
| Boiling Point | Not available. Organomercury compounds often decompose at high temperatures. | |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | The long heptyl chain increases lipophilicity. |
| Density | Not available. | |
| SMILES | CCCCCCC[Hg]Cl | PubChem |
| InChI | InChI=1S/C7H15.ClH.Hg/c1-2-3-4-5-6-7;;/h1-7H2;1H;/q;;+1/p-1 | PubChem |
| InChIKey | LHMXCQQTZXXXJX-UHFFFAOYSA-M | PubChem |
Synthesis
A general and widely applicable method for the synthesis of alkylmercuric chlorides is the reaction of a Grignard reagent with a mercuric halide.[2]
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
1-bromoheptane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Mercuric chloride (HgCl₂)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Standard glassware for Grignard reaction under inert atmosphere (e.g., three-neck flask, dropping funnel, condenser, nitrogen/argon inlet)
Procedure:
-
Preparation of Heptylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried three-neck flask equipped with a magnetic stirrer, condenser, and dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromoheptane in anhydrous diethyl ether or THF dropwise to the magnesium turnings under a nitrogen or argon atmosphere.
-
The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling the flask in a water bath.
-
After the addition is complete, reflux the mixture for a period to ensure complete formation of the Grignard reagent.
-
-
Reaction with Mercuric Chloride:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate flask, prepare a solution or suspension of an equimolar amount of mercuric chloride in anhydrous diethyl ether or THF.
-
Slowly add the mercuric chloride solution/suspension to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a mixture of crushed ice and dilute hydrochloric acid to decompose the unreacted Grignard reagent and magnesium salts.
-
Separate the organic layer.
-
Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane).
-
References
A Technical Guide to the Toxicity and Environmental Impact of Alkylmercury Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alkylmercury compounds are a class of organometallic cations characterized by a covalent bond between a mercury atom and an alkyl group. The most environmentally and toxicologically significant of these are the short-chain alkyl compounds, primarily methylmercury (CH₃Hg⁺) and ethylmercury (C₂H₅Hg⁺).[1][2] These compounds are substantially more toxic than elemental or inorganic mercury due to their high lipid solubility and ability to cross biological membranes, including the blood-brain barrier and the placenta.[1][3]
Human exposure to methylmercury is predominantly through the consumption of fish and seafood, where it bioaccumulates.[4][5] Ethylmercury exposure is mainly from its use as a preservative, thimerosal, in some vaccines and other medical products.[6][7][8] While both are potent neurotoxins, their toxicokinetics and, to some extent, their toxicodynamic profiles differ, necessitating a clear understanding for risk assessment and the development of potential therapeutic interventions. This guide provides an in-depth overview of the toxicity, environmental fate, and analytical methodologies related to these compounds.
Toxicokinetics: A Comparative Analysis
The toxicity of alkylmercury compounds is intrinsically linked to their absorption, distribution, metabolism, and excretion (ADME) profiles. While both methylmercury and ethylmercury are efficiently absorbed, their persistence in the body varies significantly.
Methylmercury (MeHg) is readily absorbed from the gastrointestinal tract (around 95%) after ingestion.[2] It forms a complex with L-cysteine, which mimics the amino acid methionine, allowing it to be transported across the blood-brain barrier via the L-type large neutral amino acid transporter (LAT1) system.[9] This transport mechanism facilitates its accumulation in the central nervous system (CNS), which is its primary target organ.[1][10] The biological half-life of methylmercury in the human body is prolonged, estimated to be around 50 to 70 days, allowing for significant accumulation over time.[11][12] Excretion occurs mainly through the feces.[12]
Ethylmercury (EtHg) , primarily derived from the metabolism of thimerosal, also distributes to all body tissues.[6] However, it is cleared from the blood and brain much more rapidly than methylmercury.[5][6] This faster clearance is attributed to its quicker metabolism and elimination.[7] While it can cross the blood-brain barrier, it is thought to do so via simple diffusion rather than active transport.[5]
Table 1: Comparative Toxicokinetic Parameters
| Parameter | Methylmercury (MeHg) | Ethylmercury (EtHg) | References |
| Primary Source | Consumption of contaminated fish/seafood | Thimerosal (vaccine preservative) | [4][5][7] |
| Blood Half-Life | ~50-70 days | ~3-10 days | [5][6][11] |
| Brain Half-Life | Long (not precisely defined in humans) | ~24 days (in monkeys) | [6] |
| BBB Transport | Active transport (mimics methionine) | Primarily simple diffusion | [5][9] |
| Excretion | Primarily fecal | More rapid than MeHg | [5][12] |
Mechanisms of Neurotoxicity
The neurotoxicity of alkylmercury compounds stems from their ability to disrupt a multitude of cellular processes. The primary mechanism involves their high affinity for sulfhydryl (-SH) and selenol (-SeH) groups, leading to the inhibition of critical enzymes and antioxidant systems.[5][13]
Key Cellular Effects of Methylmercury:
-
Inhibition of Selenoenzymes: MeHg irreversibly inhibits selenoenzymes, such as thioredoxin reductase and glutathione peroxidase (GPx).[5][10] These enzymes are crucial for cellular antioxidant defense. Their inhibition leads to an accumulation of reactive oxygen species (ROS).
-
Mitochondrial Dysfunction: MeHg disrupts the mitochondrial electron transport chain, which further increases the production of ROS (e.g., superoxide anion, hydrogen peroxide) and reduces ATP synthesis.[10][14][15] This leads to oxidative stress and can trigger apoptotic cell death pathways.[16][17]
-
Disruption of Calcium Homeostasis: MeHg alters the intracellular concentration of calcium ([Ca²⁺]i) by increasing the permeability of the plasma membrane to Ca²⁺ and disrupting its sequestration within intracellular stores.[14][18] Elevated Ca²⁺ levels can activate proteases and endonucleases, contributing to cell damage.
-
Glutamate Excitotoxicity: In the CNS, MeHg impairs the uptake of the neurotransmitter glutamate by astrocytes.[13] The resulting accumulation of glutamate in the synaptic cleft leads to overstimulation of neuronal receptors and excitotoxic cell death.
Ethylmercury is also a mitochondrial toxin that can induce the formation of ROS and trigger apoptosis.[15] However, its lower persistence in the brain may result in a different overall risk profile compared to methylmercury. In vitro studies have shown that at equivalent concentrations, both compounds can produce similar toxic outcomes in neural, cardiovascular, and immune cells.[7][8]
Signaling Pathway Visualization
Environmental Impact and Fate
The environmental threat from alkylmercury arises from the biogeochemical cycling of mercury. While both natural sources (e.g., volcanoes) and anthropogenic activities (e.g., coal combustion, mining) release inorganic mercury into the atmosphere, its conversion to the more toxic methylmercury is the critical step for environmental risk.[4][10][19]
-
Deposition: Atmospheric mercury, primarily elemental (Hg⁰) and divalent inorganic mercury (Hg²⁺), is deposited onto land and into water bodies.[20][21][22]
-
Biomethylation: In anoxic environments such as the sediment of lakes, rivers, and oceans, anaerobic microorganisms (primarily sulfate- and iron-reducing bacteria) convert inorganic mercury into methylmercury.[11][19] This process is a key entry point for mercury into the food web.[21][22]
-
Bioaccumulation & Biomagnification: Methylmercury is readily absorbed by microorganisms and phytoplankton at the base of the aquatic food chain.[23] As it moves up successive trophic levels, from zooplankton to small fish to larger predatory fish, its concentration increases—a process known as biomagnification.[3][5][24][25] Consequently, top predators, including humans, piscivorous birds, and marine mammals, can accumulate dangerously high levels of methylmercury.[20][26]
Quantitative Toxicology Data
Acute toxicity data, typically expressed as the median lethal dose (LD50), highlights the high toxicity of alkylmercury compounds.
Table 2: Acute Toxicity (LD50) of Alkylmercury Compounds
| Compound | Species | Route | LD50 (mg/kg body-weight) | Reference |
| Methylmercuric chloride | Mouse | Intraperitoneal (i.p.) | 47 | [26] |
| Methylmercuric chloride | Rat | Oral | 58 | [26] |
| Methylmercuric dicyandiamide | Rat | Oral | 26 | [26] |
| Ethylmercuric chloride | Mouse | Intraperitoneal (i.p.) | 28 | [26] |
| Ethylmercuric chloride | Rat | Oral | 30 | [26] |
Note: LD50 values can vary based on specific experimental conditions.
Analytical Methodologies and Experimental Protocols
The accurate detection and quantification of alkylmercury species in environmental and biological samples are critical for exposure assessment and regulatory monitoring. Gas chromatography is a widely used and effective method.[27]
Generalized Protocol: Alkylmercury Analysis by Gas Chromatography
This protocol outlines a standard procedure for determining methylmercury and ethylmercury in water or biological tissue samples using gas chromatography with an electron capture detector (GC-ECD).
1. Objective: To extract and quantify alkylmercury compounds from an aqueous or solid matrix.
2. Materials:
-
Sample (water, sediment, or homogenized tissue)
-
Hydrosulfuryl cotton or equivalent chelating agent
-
Sodium chloride (NaCl) solution
-
Toluene (extraction solvent)
-
Gas chromatograph with an electron capture detector (GC-ECD)
-
Certified standards of methylmercury and ethylmercury
3. Procedure:
-
Step 1: Sample Preparation & Concentration
-
For water samples (e.g., 1L), pass the sample through a column containing hydrosulfuryl cotton to concentrate the alkylmercury compounds.[28]
-
For tissue samples, perform an acid digestion (e.g., with HCl) to release the bound mercury compounds into a solution.
-
-
Step 2: Elution
-
Elute the concentrated alkylmercury from the hydrosulfuryl cotton using a sodium chloride (NaCl) solution.[28] This step displaces the mercury from the sulfur binding sites.
-
-
Step 3: Solvent Extraction
-
Perform a liquid-liquid extraction of the NaCl eluate using toluene.[28] The nonpolar alkylmercury compounds will partition into the organic toluene phase, separating them from the aqueous matrix.
-
-
Step 4: GC-ECD Analysis
-
Inject a small volume (e.g., 1 µL) of the toluene extract into the GC-ECD system.
-
The gas chromatograph separates methylmercury and ethylmercury based on their different boiling points and interactions with the chromatographic column.
-
The electron capture detector provides highly sensitive and selective detection of the halogenated (chlorinated) forms of the mercury compounds.[27]
-
-
Step 5: Quantification
-
Quantify the concentration of each compound by comparing the peak areas from the sample chromatogram to a calibration curve generated from certified standards.
-
4. Considerations:
-
Sulfur-containing organic compounds in the sample can interfere with the analysis by affecting column performance. Regular conditioning of the GC column may be necessary.[28]
-
Other analytical techniques include liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) for speciation, and cold vapor atomic fluorescence spectroscopy (CVAFS) for total mercury analysis.[29][30]
Experimental Workflow Diagram
Conclusion
Alkylmercury compounds, particularly methylmercury, represent a significant threat to environmental and human health due to their high neurotoxicity and tendency to biomagnify in food webs. The mechanisms of toxicity are complex, primarily involving the disruption of cellular antioxidant systems, mitochondrial function, and calcium homeostasis. While ethylmercury shares similar toxic mechanisms in vitro, its significantly shorter biological half-life results in a different in vivo risk profile. Understanding these differences, along with the environmental processes that lead to methylmercury formation and accumulation, is essential for developing effective public health advisories, environmental regulations, and potential therapeutic strategies for mercury poisoning. Continued research and robust analytical monitoring are critical to mitigating the risks posed by these potent environmental neurotoxins.
References
- 1. Mercury, alkyl compounds - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Methylmercury Exposure and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylmercury Production and Fate in Response to Multiple Environmental Factors | Dartmouth Toxic Metals [sites.dartmouth.edu]
- 5. Mercury poisoning - Wikipedia [en.wikipedia.org]
- 6. Ethylmercury - Wikipedia [en.wikipedia.org]
- 7. Toxicity of ethylmercury (and Thimerosal): a comparison with methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cellular and Molecular Mechanisms Mediating Methylmercury Neurotoxicity and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mercury methylation - Wikipedia [en.wikipedia.org]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of methylmercury-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thimerosal-Derived Ethylmercury Is a Mitochondrial Toxin in Human Astrocytes: Possible Role of Fenton Chemistry in the Oxidation and Breakage of mtDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 17. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 18. mdpi.com [mdpi.com]
- 19. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 20. des.nh.gov [des.nh.gov]
- 21. Fate and Transport of Mercury in Environmental Media and Human Exposure [jpmph.org]
- 22. Fate and Transport of Mercury in Environmental Media and Human Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. Mercury Bioaccumulation → Area [pollution.sustainability-directory.com]
- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 27. Analysis of Alkyl Mercury Comp | Shimadzu Latin America [shimadzu-la.com]
- 28. Water quality-Determination of alkylmercury-Gas chromatography [english.mee.gov.cn]
- 29. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 30. spectroscopyonline.com [spectroscopyonline.com]
The Enigmatic Threat: A Technical Guide to the Discovery and History of Long-Chain Alkylmercury Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain alkylmercury compounds represent a lesser-known yet potentially significant class of organometallic toxicants. While their short-chain counterparts, methylmercury and ethylmercury, have been extensively studied due to widespread environmental contamination and severe neurotoxicity, the history, synthesis, and toxicological profiles of long-chain analogues remain comparatively obscure. This technical guide provides a comprehensive overview of the discovery and history of alkylmercury compounds, with a focus on extending this knowledge to their long-chain derivatives. It details generalized synthesis protocols, summarizes key toxicological data, and outlines the primary mechanisms of action, including oxidative stress and glutamate excitotoxicity. This document aims to equip researchers and drug development professionals with a foundational understanding of these compounds, highlighting areas where further investigation is critically needed.
Discovery and Historical Context
The genesis of organomercury chemistry can be traced back to the mid-19th century with the pioneering work of Edward Frankland and B.F. Duppa. Their research on organometallic compounds, initiated in the 1850s and further detailed in their 1863 publications, laid the groundwork for the synthesis of a variety of metal-alkyls, including those of mercury. While their initial work did not extensively focus on a homologous series of long-chain alkylmercury compounds, they established the fundamental reaction principles that would enable their creation.
The primary focus of early research and subsequent environmental and toxicological studies has been on short-chain alkylmercury compounds due to their widespread use as fungicides and their infamous role in environmental poisoning incidents. Long-chain alkylmercury compounds have not been as extensively studied, likely due to their different physicochemical properties, such as lower volatility and water solubility, which may have limited their industrial applications and, consequently, their prevalence as environmental contaminants.
Synthesis of Long-Chain Alkylmercury Compounds
The synthesis of long-chain alkylmercury compounds generally follows established organometallic reaction pathways. The most common approach involves the alkylation of a mercury(II) salt with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound.
General Experimental Protocol via Grignard Reagent
This protocol describes a generalized method for the synthesis of a long-chain alkylmercuric halide (e.g., octylmercuric chloride).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Long-chain alkyl halide (e.g., 1-bromooctane)
-
Mercury(II) chloride (HgCl₂)
-
Iodine crystal (as initiator)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are placed in anhydrous diethyl ether. A small crystal of iodine is added to initiate the reaction. The long-chain alkyl halide, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent (e.g., octylmagnesium bromide).
-
Reaction with Mercury(II) Chloride: The Grignard reagent solution is cooled in an ice bath. A solution of mercury(II) chloride in anhydrous diethyl ether is added slowly with vigorous stirring. The reaction is typically exothermic.
-
Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then hydrolyzed by carefully pouring it onto a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid). The ether layer is separated, and the aqueous layer is extracted with additional diethyl ether. The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by sublimation under reduced pressure.
Physicochemical and Toxicological Data
Quantitative data on the physicochemical properties and toxicity of long-chain alkylmercury compounds are scarce in the readily available literature. The following tables summarize the known data for short-chain alkylmercury compounds, which can serve as a reference point for estimating the properties of their long-chain analogues. It is generally expected that as the alkyl chain length increases, the lipophilicity will increase, and the water solubility will decrease.
Table 1: Physicochemical Properties of Selected Alkylmercury Compounds
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| Methylmercuric Chloride | CH₃HgCl | 251.08 | 170 | Decomposes | Sparingly soluble |
| Ethylmercuric Chloride | C₂H₅HgCl | 265.11 | 192.5 | Sublimes | Slightly soluble |
| Octylmercuric Chloride (Estimated) | C₈H₁₇HgCl | 349.29 | Lower than EtHgCl | Higher than EtHgCl | Very low |
Table 2: Acute Toxicity of Selected Alkylmercury Compounds
| Compound | Test Animal | Route of Administration | LD50 |
| Methylmercuric Chloride | Rat | Oral | 30 mg/kg |
| Ethylmercuric Chloride | Rat | Oral | 40 mg/kg |
| Dimethylmercury | Human (case report) | Dermal absorption | Extremely toxic, small amounts fatal |
Note: LD50 values can vary depending on the specific study and animal model.
Mechanisms of Toxicity
The neurotoxicity of alkylmercury compounds is their most prominent toxicological feature.[1] While the specific toxicokinetics and toxicodynamics of long-chain alkylmercury compounds are not well-defined, the fundamental mechanisms of cellular damage are likely shared with their short-chain counterparts. The primary mechanisms include the induction of oxidative stress and glutamate-mediated excitotoxicity.
Oxidative Stress
Alkylmercury compounds have a high affinity for sulfhydryl groups in amino acids like cysteine.[2] This interaction can lead to the depletion of intracellular glutathione (GSH), a key antioxidant. The depletion of GSH disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[3]
Glutamate Excitotoxicity
Alkylmercury compounds can disrupt glutamate homeostasis in the central nervous system. They can inhibit the uptake of glutamate from the synaptic cleft by astrocytes, leading to an accumulation of this excitatory neurotransmitter.[4] The excess glutamate overstimulates postsynaptic receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, causing an excessive influx of Ca²⁺ ions.[4] This leads to a cascade of neurotoxic events, including mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, neuronal cell death.[5][6]
Bioaccumulation and Environmental Fate
A defining characteristic of organomercury compounds is their ability to bioaccumulate and biomagnify in food webs.[7] Due to their lipophilic nature, these compounds are readily absorbed by organisms and are slowly eliminated, leading to increasing concentrations at higher trophic levels.[8][9] Long-chain alkylmercury compounds, with their predicted higher lipophilicity, are expected to have a significant potential for bioaccumulation. However, specific studies on the bioaccumulation factors of long-chain analogues are lacking.
Analytical Methods
The detection and quantification of long-chain alkylmercury compounds in biological and environmental matrices require sensitive and specific analytical techniques. The general workflow involves sample preparation, extraction, chromatographic separation, and detection.
Experimental Workflow for Analysis
Sample Preparation and Extraction: Solid samples are typically homogenized. This is followed by an acidic digestion and extraction into an organic solvent like toluene.[10]
Chromatographic Separation: Gas chromatography (GC) is commonly used for the separation of volatile organomercury compounds. For less volatile long-chain compounds, derivatization to more volatile species may be necessary, or high-performance liquid chromatography (HPLC) can be employed.[11]
Detection: Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) provides high selectivity and sensitivity. Inductively coupled plasma mass spectrometry (ICP-MS) is particularly powerful for the detection of mercury at trace levels.[11]
Conclusion and Future Directions
The study of long-chain alkylmercury compounds is a field with significant knowledge gaps. While the foundational work of early chemists provided the means for their synthesis, a comprehensive understanding of their specific toxicological properties, environmental behavior, and the extent of human and ecological exposure is lacking. Future research should focus on:
-
Standardized Synthesis and Characterization: Development of detailed and reproducible protocols for the synthesis of a range of long-chain alkylmercury compounds and thorough characterization of their physicochemical properties.
-
Toxicological Assessment: In vitro and in vivo studies to determine the acute and chronic toxicity of these compounds, including the establishment of LD50 values and the investigation of specific neurotoxic effects.
-
Bioaccumulation Studies: Quantitative analysis of the bioaccumulation and biomagnification potential of long-chain alkylmercury compounds in relevant food web models.
-
Development of Analytical Standards: The synthesis of certified reference materials is crucial for the accurate detection and quantification of these compounds in environmental and biological samples.
Addressing these research needs will be critical for a more complete assessment of the risks posed by this understudied class of organomercury compounds and for the development of effective strategies for monitoring and potential remediation.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxicology of Alkylmercury Compounds [ouci.dntb.gov.ua]
- 3. Oxidative Stress in Methylmercury-Induced Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. Rapid methods to detect organic mercury and total selenium in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Analysis of Chloro(heptyl)mercury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for chloro(heptyl)mercury. Due to the limited availability of published experimental data for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles and data from analogous organomercury compounds. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows.
Introduction
This compound is an organometallic compound with potential applications in various research domains. A thorough understanding of its structural and spectroscopic properties is crucial for its identification, characterization, and investigation in complex biological and chemical systems. This guide summarizes the expected spectroscopic data and provides standardized protocols for its acquisition.
Predicted Spectroscopic Data
Mass Spectrometry Data
The mass spectrum of this compound is expected to be characterized by a distinctive isotopic pattern arising from the presence of both mercury and chlorine. PubChem provides predicted mass-to-charge ratios for various adducts[1].
| Adduct | Predicted m/z |
| [M+H]⁺ | 337.06418 |
| [M+Na]⁺ | 359.04612 |
| [M-H]⁻ | 335.04962 |
| [M]⁺ | 336.05635 |
| Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem[1]. |
Expected ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the seven-carbon alkyl chain. The chemical shifts will be influenced by the adjacent mercury atom.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| CH₃- (C7) | ~0.9 | Triplet | 3H |
| -(CH₂)₅- (C2-C6) | ~1.2-1.8 | Multiplet | 10H |
| -CH₂-Hg (C1) | ~2.0-2.5 | Triplet | 2H |
| Table 2: Expected ¹H NMR chemical shifts, multiplicities, and integrations for this compound. |
Expected ¹³C NMR Data
The ¹³C NMR spectrum will display seven distinct signals for the heptyl chain, with the carbon directly bonded to mercury showing a significant downfield shift.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C1 (-CH₂-Hg) | ~30-40 |
| C2-C6 (-(CH₂)₅-) | ~22-32 |
| C7 (CH₃-) | ~14 |
| Table 3: Expected ¹³C NMR chemical shifts for this compound. |
Expected IR Spectroscopy Data
The infrared spectrum will be dominated by the vibrational modes of the C-H bonds in the heptyl group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aliphatic) | 2850-2960 | Strong |
| CH₂ bend | ~1465 | Medium |
| CH₃ bend | ~1375 | Medium |
| Hg-C stretch | 500-600 | Medium-Weak |
| Table 4: Expected infrared absorption frequencies for this compound. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of organomercury compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range to include the molecular ion and expected fragment ions.
-
For ESI, the instrument can be operated in either positive or negative ion mode.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern will be a key identifier for the presence of mercury and chlorine.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic characterization of an organometallic compound like this compound.
Caption: Spectroscopic Analysis Workflow.
Conclusion
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the methodologies for their determination. While experimental data for this specific compound remains elusive in publicly accessible literature, the outlined predictions and protocols offer a valuable resource for researchers. The provided workflow emphasizes a systematic approach to the characterization of organometallic compounds, ensuring comprehensive structural elucidation. Researchers are encouraged to use these general methods as a starting point and optimize them based on their specific instrumentation and experimental conditions.
References
Technical Guide: Solubility and Analysis of Chloro(heptyl)mercury in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of chloro(heptyl)mercury in various organic solvents, detailed experimental protocols for solubility determination, and an examination of the toxicological pathways associated with alkylmercury compounds. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility descriptions and methodologies for empirical determination.
Solubility of this compound and Related Compounds
The following table summarizes the qualitative solubility of various organomercury chlorides in common organic solvents. This information can be used to guide solvent selection for research and development activities involving this compound.
| Compound | Water | Alcohols (e.g., Ethanol) | Ethers (e.g., Diethyl Ether) | Aromatic Hydrocarbons (e.g., Benzene, Toluene) | Other |
| Methylmercury chloride | Slightly soluble[1][2] | Soluble[2] | - | Insoluble in benzene[2] | Soluble in acetone[2] |
| Ethylmercury chloride | Insoluble[3] | Soluble in hot ethanol[3] | Soluble[3] | - | - |
| Phenylmercury chloride | Insoluble[4] | Slightly soluble in hot ethanol[4] | Soluble[4][5] | Soluble in benzene[4][5] | Soluble in pyridine[4][5] |
| This compound | Expected to be insoluble | Expected to be soluble | Expected to be soluble | Expected to be soluble | - |
Note: The solubility of this compound is inferred based on the properties of its homologs. It is strongly recommended to experimentally determine the solubility in the specific solvent of interest for any quantitative applications.
Experimental Protocols for Solubility Determination
The following protocols provide a framework for the experimental determination of the solubility of organomercury compounds like this compound. These methods are adapted from general procedures for sparingly soluble substances and analytical techniques for organomercury compounds.
Gravimetric Method (Shake-Flask)
This is a standard method for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a flask.
-
Seal the flask to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the withdrawn sample through a fine-pore membrane filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Transfer the filtered, saturated solution to a pre-weighed container.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
The solubility can be calculated as the mass of the residue per volume of the solvent.
-
Spectroscopic or Chromatographic Method
This method is suitable for determining lower solubilities and requires an analytical instrument for quantification.
Methodology:
-
Preparation of Saturated Solution: Follow steps 1.1 and 1.2 from the Gravimetric Method.
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
-
Analysis:
-
Analyze the saturated solution and the calibration standards using a suitable analytical technique. Options include:
-
Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS): Organomercury compounds can often be analyzed directly by GC. Derivatization may be necessary in some cases to improve volatility and thermal stability.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or MS) can also be used for quantification.[7]
-
Atomic Absorption or Fluorescence Spectroscopy (AAS/AFS): These techniques can be used to determine the total mercury concentration after appropriate sample digestion and, if necessary, separation from other mercury species.
-
-
-
Calculation:
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve.
-
Toxicological Pathway of Alkylmercury Compounds
Alkylmercury compounds, including this compound, are known neurotoxins.[8] Their toxicity stems from a high affinity for sulfhydryl groups in proteins, leading to widespread enzyme inhibition and cellular dysfunction.[9] The following diagram illustrates a simplified overview of the key mechanisms of alkylmercury toxicity.
Caption: Simplified toxicological pathway of alkylmercury compounds.
Experimental Workflow for Solubility Determination
The following diagram outlines a logical workflow for determining the solubility of this compound in an organic solvent.
Caption: General workflow for solubility determination.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. Ethylmercury chloride | 107-27-7 | Benchchem [benchchem.com]
- 4. Phenylmercuric chloride - CAMEO [cameo.mfa.org]
- 5. chembk.com [chembk.com]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Alkyl Mercury-Induced Toxicity: Multiple Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Potential Research Applications of Chloro(heptyl)mercury: A Technical Guide
Disclaimer: This technical guide outlines the potential research applications of Chloro(heptyl)mercury based on the known properties and applications of other organomercurial compounds. Due to the limited specific research data available for this compound, the information presented herein is largely speculative and should be approached with caution. All experimental work with mercury compounds must be conducted with strict adherence to safety protocols due to their high toxicity.
Introduction
This compound is an organomercurial compound with the chemical formula C₇H₁₅ClHg.[1] Like other alkylmercury compounds, it is characterized by a covalent bond between a carbon atom and a mercury atom. The presence of a seven-carbon alkyl chain (heptyl) suggests that this compound possesses significant lipophilicity, which may influence its interaction with biological systems, particularly with cell membranes and proteins embedded within them.
The primary reactive site of organomercurials in a biological context is the mercury atom, which exhibits a high affinity for sulfhydryl (thiol) and selenol groups present in proteins and other biomolecules. This strong interaction forms the basis for both the toxicity of these compounds and their utility as research tools. This guide will explore the potential research applications of this compound, focusing on its use as a tool for protein chemistry and enzymology, and in the study of cellular signaling pathways.
Physicochemical Properties and Synthesis
While specific experimental data for this compound is scarce, some properties can be predicted. The long heptyl chain is expected to confer low aqueous solubility and high lipid solubility.
Synthesis: A general method for the synthesis of organomercurial halides involves the reaction of a Grignard reagent with a mercuric halide. For this compound, this could potentially be achieved by reacting heptylmagnesium bromide with mercuric chloride in an appropriate solvent like diethyl ether. Another potential route is the reaction of a diazonium salt with mercuric chloride in the presence of copper.[2]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₇H₁₅ClHg |
| Molecular Weight | 335.24 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Poor in water; Soluble in organic solvents |
| Predicted XlogP | ~4.5 (Indicating high lipophilicity) |
Potential Research Applications
The high affinity of the mercury atom in this compound for thiol groups makes it a potential tool for various research applications.
Affinity Chromatography of Thiol-Containing Molecules
Organomercurial-agarose resins can be used for the affinity purification of proteins, peptides, and other molecules that contain free sulfhydryl groups. The principle lies in the formation of a reversible covalent bond between the mercury atom on the resin and the thiol group of the target molecule.
Hypothetical Advantage of a Long-Chain Alkylmercurial: The heptyl chain of this compound, when immobilized on a chromatography support, could act as a "spacer arm," potentially reducing steric hindrance and facilitating the binding of larger proteins to the mercury atom. Its lipophilic nature might also be advantageous for the purification of membrane proteins that have exposed cysteine residues and are solubilized in detergents.
Caption: Workflow for affinity purification of thiol-containing proteins.
Enzyme Inhibition Studies
Organomercurials are known to be potent inhibitors of enzymes that rely on cysteine residues for their catalytic activity. This compound could be used as a tool to investigate the role of specific cysteine residues in enzyme function. The high lipophilicity of this compound may allow it to more readily access and inhibit membrane-bound enzymes or enzymes with active sites located in hydrophobic pockets.
Table 2: Examples of Enzymes Potentially Inhibited by this compound
| Enzyme Class | Example | Role of Cysteine Residue |
| Proteases | Papain, Caspases | Catalytic residue in the active site |
| Phosphatases | Protein Tyrosine Phosphatases | Catalytic residue in the active site |
| Kinases | Some Protein Kinases | Cysteine residues in regulatory domains |
| Dehydrogenases | Glyceraldehyde-3-phosphate dehydrogenase | Catalytic residue in the active site |
A standard operating procedure for an enzymatic activity inhibition assay can be adapted to use this compound as an inhibitor.[3]
-
Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and its corresponding substrate in a suitable buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
-
Assay Setup: In a multi-well plate, combine the enzyme, assay buffer, and varying concentrations of this compound. Include a control with no inhibitor.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement of Activity: Monitor the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Investigation of Cellular Signaling Pathways
Alkylmercury compounds are known to induce cellular stress and modulate various signaling pathways. Methylmercury, for example, is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[4][5][6] Given its structural similarity, this compound could potentially be used as a chemical probe to study these pathways. Its lipophilicity might lead to a different kinetic profile of cellular uptake and interaction with intracellular targets compared to shorter-chain alkylmercury compounds.
Signaling Pathway: Methylmercury-Induced Nrf2 Activation
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[5] Electrophiles like methylmercury can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[5] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and detoxification enzymes.[5]
Caption: Alkylmercury-induced activation of the Nrf2 signaling pathway.
Safety Considerations
All mercury compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Waste containing mercury must be disposed of according to institutional and national regulations for hazardous waste.
Conclusion
While direct experimental data is lacking, the chemical properties of this compound suggest its potential as a valuable research tool. Its high lipophilicity and strong affinity for thiols could be exploited in areas such as the purification of membrane proteins, the study of enzyme inhibition, and as a probe for investigating cellular signaling pathways. Further research is needed to synthesize and characterize this compound and to validate these potential applications.
References
- 1. PubChemLite - this compound (C7H15ClHg) [pubchemlite.lcsb.uni.lu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pathways Associated With Methylmercury-Induced Nrf2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Keap1/Nrf2 Pathway in the Cellular Response to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Chloro(heptyl)mercury from Heptylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Chloro(heptyl)mercury, an organomercurial compound, through the reaction of heptylmagnesium bromide with mercuric chloride. Organomercury compounds are of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. The protocol herein is adapted from established methods for the preparation of alkylmercury compounds via Grignard reagents. Due to the high toxicity of mercury and its compounds, all procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction
The synthesis of organomercury compounds is a fundamental transformation in organometallic chemistry. One of the most common and effective methods for creating a carbon-mercury bond is the reaction of a Grignard reagent with a mercury(II) halide.[1] This reaction proceeds via the general scheme:
R-Mg-X + HgCl₂ → R-Hg-Cl + MgXCl
This protocol specifically details the preparation of this compound, where the heptyl group is introduced via the corresponding Grignard reagent, heptylmagnesium bromide. The resulting alkylmercuric chloride is a versatile intermediate.
Data Presentation
As no specific quantitative data for the synthesis of this compound was found in the literature, the following table presents hypothetical, yet expected, data based on analogous reactions. Researchers should use this as a guideline and record their own experimental results.
| Parameter | Expected Value | Notes |
| Yield | 60-80% | Yield is highly dependent on the quality of the Grignard reagent and anhydrous conditions. |
| Melting Point | Not available | To be determined experimentally. Alkylmercuric chlorides are often crystalline solids. |
| Purity (by NMR) | >95% | After recrystallization. |
| Appearance | White crystalline solid | Typical appearance for alkylmercuric halides. |
Experimental Protocol
This protocol is adapted from the procedure for the synthesis of dialkylmercury compounds by Marvel and Gould (1921).[1] The stoichiometry has been adjusted to favor the formation of the monoalkylmercuric chloride.
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or equivalent apparatus for handling air-sensitive reagents
-
Heptyl bromide (1-bromoheptane)
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Mercuric chloride (HgCl₂)
-
Distilled water
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
Part 1: Preparation of Heptylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. Briefly heat the flask under vacuum and then flush with inert gas to ensure all moisture is removed.
-
Initiation: Add a small crystal of iodine to the magnesium turnings. In the dropping funnel, prepare a solution of heptyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the heptyl bromide solution to the magnesium. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining heptyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part 2: Synthesis of this compound
-
Preparation of Mercuric Chloride Solution: In a separate flask, prepare a solution of mercuric chloride (1.0 equivalent) in anhydrous diethyl ether. Caution: Mercuric chloride is highly toxic. Handle with extreme care.
-
Reaction: Cool the freshly prepared heptylmagnesium bromide solution in an ice bath. Slowly add the mercuric chloride solution from the dropping funnel to the stirred Grignard reagent. A precipitate will form.
-
Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously add water dropwise to quench any unreacted Grignard reagent. This will also precipitate magnesium salts.
-
Isolation: Filter the reaction mixture to collect the solid product. Wash the solid with cold diethyl ether.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols: Purification of Chloro(heptyl)mercury by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(heptyl)mercury is an organometallic compound with potential applications in various fields of chemical synthesis and pharmaceutical development. As with any high-purity reagent, effective purification is critical to ensure reproducible results and to meet stringent quality standards. Recrystallization is a fundamental and highly effective technique for the purification of solid organic and organometallic compounds. This document provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, a step-by-step procedure, and essential safety precautions.
Safety Precautions
Extreme Caution is Required. Organomercury compounds are highly toxic. They can be absorbed through the skin and respiratory tract and are potent neurotoxins. All handling of this compound and its solutions must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times. All contaminated waste must be disposed of according to institutional and national regulations for hazardous materials.
Physicochemical Data
A summary of the available and required data for this compound is presented in Table 1. Researchers should aim to fill in the missing experimental data during their work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅ClHg | PubChem |
| Molecular Weight | 335.24 g/mol | PubChem |
| Appearance | White to off-white crystalline solid (expected) | N/A |
| Melting Point | To be determined experimentally | N/A |
| Solubility | Soluble in hot lower alcohols (e.g., ethanol, methanol), moderately soluble in nonpolar organic solvents (e.g., hexane, toluene). Insoluble in water. | Inferred from related compounds |
| Expected Yield from Recrystallization | 70-90% (typical range, dependent on purity of crude material and technique) | General chemical knowledge |
Experimental Protocol: Recrystallization of this compound
This protocol is based on established methods for the purification of analogous alkylmercuric halides. The choice of solvent is critical for a successful recrystallization. Based on data for similar compounds like methylmercuric chloride, ethanol is a promising solvent. However, solvent screening is recommended to identify the optimal solvent or solvent system.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., absolute ethanol, methanol, or a hexane/ethanol mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and weighing paper
-
Melting point apparatus
Solvent Selection
The ideal recrystallization solvent should dissolve the this compound when hot but not when cold.
-
Screening: Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
Testing: To each tube, add a small volume (e.g., 0.5 mL) of a different solvent (e.g., ethanol, methanol, hexane, toluene, ethyl acetate).
-
Observation at Room Temperature: Observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Heating: If the compound is not soluble at room temperature, gently heat the test tube in a warm water bath. The compound should dissolve completely.
-
Cooling: Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
Solvent System: If a single solvent is not ideal, a two-solvent system (e.g., ethanol/hexane) can be tested. Dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (hexane) dropwise until the solution becomes turbid. Then, heat to redissolve and cool as before.
Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., absolute ethanol) in small portions while gently heating and stirring on a hot plate. Continue adding the solvent until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during this initial cooling phase. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.
-
Characterization: Determine the melting point of the purified this compound and calculate the percent recovery. The purity can be further assessed by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or elemental analysis.
Diagrams
Recrystallization Workflow
Application Notes and Protocols: Chloro(heptyl)mercury in Transmetalation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organomercury compounds, despite their inherent toxicity, serve as valuable reagents in organic synthesis, particularly in the realm of transmetalation reactions. Chloro(heptyl)mercury, an alkylmercury halide, can be utilized as a precursor to generate other organometallic species through the transfer of its heptyl group to a different metal center. This process, known as transmetalation, is a fundamental step in many catalytic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are of significant interest to researchers in medicinal chemistry and drug development for the construction of complex molecular architectures.
This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in palladium-catalyzed transmetalation reactions, which are integral to several named reactions including the Heck, Stille, and Sonogashira couplings. The protocols provided are based on general procedures for similar organomercury compounds and should be considered as a starting point for optimization.
Synthesis of this compound
A common and effective method for the synthesis of alkylmercuric chlorides is the reaction of a Grignard reagent with a mercury(II) halide.[1][2] In this case, heptylmagnesium bromide, prepared from 1-bromoheptane and magnesium metal, is reacted with mercuric chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-bromoheptane
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Mercuric chloride (HgCl₂)
-
Distilled water
-
Ethanol
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Heptylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and bubbling), add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Mercuric Chloride:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of mercuric chloride (1.0 equivalent) in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add the mercuric chloride solution to the Grignard reagent via a cannula or dropping funnel with vigorous stirring. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[1]
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution or water while cooling the flask in an ice bath.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude this compound from a suitable solvent system, such as ethanol/water, to yield the purified product as a white solid.[1]
-
Safety Precautions: Organomercury compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All waste containing mercury must be disposed of according to institutional safety guidelines.
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound can serve as the organometallic nucleophile in various palladium-catalyzed cross-coupling reactions. The key step in these catalytic cycles is the transmetalation of the heptyl group from mercury to the palladium center.
General Workflow for Transmetalation-Based Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving a transmetalation step.
Heck-Type Reaction
The Heck reaction typically involves the coupling of an unsaturated halide with an alkene.[3] While the classic Heck reaction does not involve a transmetalation step with an organometallic reagent in the way a Suzuki or Stille reaction does, organomercurials can be used as the source of the organic group that adds across the double bond.
Generalized Protocol for Heck-Type Reaction of this compound with an Alkene
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst
-
Base (e.g., triethylamine, sodium acetate)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the alkene (1.2 equivalents), palladium(II) acetate (0.01-0.05 equivalents), and a suitable base (2.0 equivalents).
-
Add the solvent and stir the mixture under an inert atmosphere.
-
Heat the reaction to 60-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation: Representative Heck-Type Reaction Conditions and Yields
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | ACN | 80 | 12 | 65-75 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | NaOAc | DMF | 100 | 18 | 70-80 |
| 3 | 1-Octene | Pd(OAc)₂ (5) | K₂CO₃ | DMA | 120 | 24 | 50-60* |
*Note: Yields are estimated based on typical Heck reactions with arylmercuric compounds and will require optimization for this compound.
Stille-Type Reaction
The Stille reaction couples an organotin compound with an organic halide.[4] In a variation, an organomercury compound can be used in a transmetalation reaction with a palladium catalyst, followed by coupling with an organic halide. For this to be analogous to a Stille coupling, a transmetalation from mercury to another metal (like tin) could be performed first, or the organomercurial can directly participate in the palladium catalytic cycle. The direct use of organomercurials in a palladium-catalyzed coupling with an organic halide is more direct.
Generalized Protocol for Stille-Type Coupling of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Solvent (e.g., THF, toluene, DMF)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
Procedure:
-
In a reaction vessel, dissolve this compound (1.1 equivalents) and the aryl halide (1.0 equivalent) in the chosen solvent.
-
Add the palladium catalyst (0.01-0.05 equivalents). If required, add CuI (0.1 equivalents).
-
Stir the mixture under an inert atmosphere at room temperature or with heating (50-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, perform an aqueous work-up.
-
Extract the product, dry the organic phase, and remove the solvent.
-
Purify by column chromatography.
Data Presentation: Representative Stille-Type Reaction Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (3) | None | THF | 65 | 16 | 70-85 |
| 2 | 4-Bromotoluene | PdCl₂(PPh₃)₂ (5) | CuI (10) | DMF | 80 | 12 | 65-80 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (2) / PPh₃ (4) | None | Toluene | 100 | 24 | 60-75* |
*Note: Yields are estimated based on analogous cross-coupling reactions and will require optimization.
Sonogashira-Type Reaction
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[5] Organomercurials can be used as the coupling partner in place of the halide.
Generalized Protocol for Sonogashira-Type Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, diethyl ether)
Procedure:
-
To a solution of the terminal alkyne (1.2 equivalents) in a suitable solvent, add the base and CuI (0.05-0.1 equivalents).
-
Stir the mixture for a short period to form the copper acetylide.
-
Add this compound (1.0 equivalent) and the palladium catalyst (0.01-0.05 equivalents).
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).
-
Quench the reaction with aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting alkyne by column chromatography.
Data Presentation: Representative Sonogashira-Type Reaction Conditions and Yields
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 25 | 6 | 75-90 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (10) | i-Pr₂NH | Et₂O | 35 | 8 | 70-85 |
| 3 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2) | CuI (5) | Et₃N | THF | 25 | 4 | 80-95* |
*Note: Yields are estimated based on standard Sonogashira conditions and will require optimization for this compound.
Logical Relationship Diagram
Caption: The central role of transmetalation in the application of this compound for various cross-coupling reactions.
References
Application Notes and Protocols for the Quantification of Chloro(heptyl)mercury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloro(heptyl)mercury is an organomercury compound of interest in various fields, including environmental science and toxicology. Accurate quantification of this compound in diverse sample matrices is crucial for understanding its environmental fate, bioavailability, and potential impact on biological systems. These application notes provide detailed methodologies for the analysis of this compound using advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to offer robust and reliable quantification methods for researchers, scientists, and professionals in drug development.
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and the availability of instrumentation. Two primary recommended techniques are:
-
HPLC-ICP-MS: This hyphenated technique is highly effective for the speciation of mercury compounds.[1] It combines the separation power of HPLC with the high sensitivity and elemental specificity of ICP-MS.[2][3] This method is particularly advantageous as it often requires minimal sample preparation and avoids the need for derivatization, thereby simplifying the analytical workflow.[4][5]
-
GC-MS: Gas chromatography coupled with mass spectrometry is a powerful tool for the identification and quantification of volatile and semi-volatile compounds.[6] While some organomercury compounds require a derivatization step to increase their volatility for GC analysis, longer-chain alkylmercury compounds like this compound may be amenable to direct analysis.[7][8] GC-MS provides structural information through fragmentation patterns, aiding in compound identification.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-ICP-MS
This protocol is adapted from established methods for other organomercury species and is optimized for the analysis of this compound.[5][9]
1. Sample Preparation (Biological Tissues)
-
Accurately weigh approximately 0.1 g of the freeze-dried and homogenized biological sample into a clean extraction tube.[4]
-
Add 10 mL of an extraction solution containing 1% (w/v) L-cysteine and 0.1 M HCl.[4] L-cysteine is used to form stable complexes with mercury species, aiding in their extraction.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in a water bath at 60°C for 30 minutes, with intermittent shaking to facilitate extraction.[4]
-
After cooling to room temperature, centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.
2. HPLC-ICP-MS Instrumental Parameters
The following table summarizes the recommended starting parameters for the HPLC-ICP-MS system. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Value |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.1% (w/v) L-cysteine in 20% Methanol (v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| ICP-MS System | |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.9 L/min |
| Nebulizer Gas Flow | 1.0 L/min |
| Monitored m/z | 202Hg |
3. Data Analysis and Quantification
Quantification is achieved by external calibration using a series of this compound standards of known concentrations prepared in the same matrix as the samples. A calibration curve is constructed by plotting the peak area against the concentration.
Protocol 2: Quantification of this compound by GC-MS
This protocol provides a methodology for the analysis of this compound using GC-MS.
1. Sample Preparation (Environmental Samples - Soil/Sediment)
-
Weigh 1 g of the homogenized sample into a glass extraction tube.
-
Add 10 mL of a 1:1 mixture of toluene and a solution of 1% (w/v) L-cysteine in 0.1 M HCl.
-
Shake the mixture vigorously for 20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic (toluene) layer to a clean vial.
-
The toluene extract can be directly injected into the GC-MS system.
2. GC-MS Instrumental Parameters
The following table provides suggested GC-MS parameters. These may need to be adjusted for optimal performance.
| Parameter | Value |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 60°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Monitored Ions | Based on the fragmentation pattern of this compound |
3. Fragmentation Pattern and Quantification
The mass spectrum of this compound under EI conditions is expected to show a characteristic fragmentation pattern. The molecular ion peak [C7H15HgCl]+ would be observed, along with fragment ions corresponding to the loss of the heptyl group [HgCl]+ and the chlorine atom [C7H15Hg]+. The presence of mercury's isotopic pattern will be a key identifier. Quantification is performed using an external calibration curve generated from this compound standards.
Quantitative Data Summary
The following table presents hypothetical yet realistic quantitative data for the analysis of this compound based on the performance of similar organomercury compounds. This data should be validated experimentally for each specific application.
| Parameter | HPLC-ICP-MS | GC-MS |
| Retention Time (min) | 4.5 (estimated) | 12.8 (estimated) |
| Limit of Detection (LOD) | 0.01 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL | 0.3 ng/mL |
| Linear Range | 0.05 - 10 ng/mL | 0.5 - 50 ng/mL |
| Recovery (%) | 92 ± 5 | 88 ± 7 |
| Precision (RSD %) | < 5 | < 8 |
Visualizations
Caption: General analytical workflow for the quantification of this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMT - Detection and quantification of gas-phase oxidized mercury compounds by GC/MS [amt.copernicus.org]
- 4. apps.nelac-institute.org [apps.nelac-institute.org]
- 5. usu.edu [usu.edu]
- 6. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Gas chromatography-mass spectrometry (GC-MS) of Chloro(heptyl)mercury
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) of Chloro(heptyl)mercury
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature on the GC-MS analysis of this compound is scarce, this protocol is adapted from established methods for other organomercury compounds, such as methylmercury and ethylmercury, in various environmental and biological matrices.
Introduction
Organomercury compounds are of significant interest due to their toxicity and presence in the environment. This compound is an alkylmercury compound that can be analyzed effectively using GC-MS, a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] This method offers high sensitivity and selectivity, which is crucial for the detection of trace levels of such compounds.[1][2] The protocol outlines sample preparation, GC-MS parameters, and data analysis for the determination of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. The goal is to extract this compound and transfer it into a solvent suitable for GC-MS analysis, typically a volatile organic solvent like hexane, toluene, or dichloromethane.[3][4]
2.1.1. Liquid-Liquid Extraction (LLE)
This technique is suitable for aqueous samples.
-
To a 10 mL aqueous sample, add a suitable internal standard.
-
Acidify the sample with HBr to a final concentration of 1 M to facilitate the extraction of the mercury species.
-
Add 5 mL of an organic extraction solvent (e.g., toluene or dichloromethane).
-
Shake the mixture vigorously for at least 5 minutes.
-
Centrifuge to separate the phases.
-
Carefully collect the organic layer for GC-MS analysis.[5]
-
The extract may be concentrated under a gentle stream of nitrogen if necessary.
2.1.2. Solid Phase Extraction (SPE)
SPE is useful for cleaning up complex sample matrices.
-
Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent followed by the sample matrix solvent.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a solvent that removes interferences but not the analyte.
-
Elute the this compound with a suitable organic solvent.
-
The eluate is then ready for GC-MS analysis, with a concentration step if needed.[4]
2.1.3. Derivatization (Optional)
For some organomercury compounds, derivatization to a more volatile or thermally stable form can improve chromatographic performance. Common derivatizing agents for mercury species include sodium tetraethylborate or sodium tetraphenylborate.[6] However, for a relatively volatile compound like this compound, direct analysis may be feasible. If derivatization is performed, the alkylmercury chloride is converted to a more stable dialkylmercury or other derivative.
GC-MS Instrumentation and Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Port Temp. | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% diphenyl/95% dimethyl polysiloxane) or mid-polarity column.[2] |
| Oven Program | Initial temp: 60 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min at 280 °C. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 50-400 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative analysis should be performed using a calibration curve prepared from certified standards of this compound. The table below summarizes hypothetical quantitative data for illustrative purposes.
| Parameter | Value |
| Retention Time (RT) | ~15-20 min (dependent on column and program) |
| Characteristic Ions (m/z) | Expected fragments would include the molecular ion [C7H15HgCl]+, [C7H15Hg]+, [HgCl]+, and fragments of the heptyl chain. The isotopic pattern of mercury would be a key identifier. |
| Limit of Detection (LOD) | Estimated in the low ng/L to pg/L range, similar to other organomercury compounds.[5] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. |
| Linear Range | To be determined empirically, but expected to be in the ng/mL range. |
Diagrams
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Logical Relationship of Analytical Steps
Caption: Key logical steps in the quantitative analysis of this compound.
Conclusion
The described GC-MS method, adapted from established protocols for similar organomercury compounds, provides a robust framework for the qualitative and quantitative analysis of this compound. Proper sample preparation is critical to minimize matrix effects and achieve low detection limits. The provided GC-MS parameters should serve as a solid starting point for method development and validation.
References
Application Notes and Protocols for 1H and 13C NMR Assignments of Chloro(heptyl)mercury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and predicted Nuclear Magnetic Resonance (NMR) spectral data for the characterization of chloro(heptyl)mercury. The information is intended to guide researchers in the spectroscopic analysis of this organomercury compound.
Introduction
This compound is an organometallic compound whose structural elucidation relies heavily on spectroscopic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming the structure and assigning the chemical environments of the hydrogen and carbon atoms within the molecule. Due to the toxicity of organomercury compounds, proper handling and safety precautions are paramount. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including heavy-duty gloves, should be worn.
Predicted NMR Spectral Data
Due to the scarcity of published experimental NMR data for this compound, the following tables present predicted 1H and 13C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for alkyl chains and carbons bonded to heavy atoms. The numbering of the heptyl chain starts from the carbon attached to the mercury atom (C1).
Table 1: Predicted 1H NMR Assignments for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H1 | 2.5 - 2.8 | Triplet (t) | 2H |
| H2 | 1.6 - 1.8 | Quintet (quin) | 2H |
| H3 | 1.2 - 1.4 | Multiplet (m) | 2H |
| H4 | 1.2 - 1.4 | Multiplet (m) | 2H |
| H5 | 1.2 - 1.4 | Multiplet (m) | 2H |
| H6 | 1.2 - 1.4 | Sextet (sxt) | 2H |
| H7 | 0.8 - 1.0 | Triplet (t) | 3H |
Table 2: Predicted 13C NMR Assignments for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C1 | 40 - 50 |
| C2 | 30 - 35 |
| C3 | 28 - 32 |
| C4 | 28 - 32 |
| C5 | 22 - 26 |
| C6 | 31 - 35 |
| C7 | 13 - 15 |
Experimental Protocols
The following protocols are generalized for the acquisition of 1H and 13C NMR spectra of organometallic compounds like this compound. Instrument parameters may need to be optimized for the specific spectrometer being used.
Protocol 1: Sample Preparation
-
Safety Precautions: All handling of this compound must be performed in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not offer sufficient protection; consult safety data sheets for appropriate glove material).
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d (CDCl3), benzene-d6 (C6D6), or dimethyl sulfoxide-d6 (DMSO-d6)). CDCl3 is a common starting point for many organometallic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
Protocol 2: 1H NMR Spectrum Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): Start with 16 or 32 scans. Increase if the signal-to-noise ratio is low.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is typically sufficient for 1H NMR.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl3 at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Protocol 3: 13C NMR Spectrum Acquisition
-
Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of 200-250 ppm is standard for 13C NMR.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point. For quantitative analysis, longer delays may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows described in the protocols.
Caption: Experimental workflow for NMR analysis.
Caption: Relationship between compound and NMR data.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chloro(heptyl)mercury
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Chloro(heptyl)mercury synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Grignard reaction method.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inactive Magnesium: The magnesium turnings may have an oxide layer preventing reaction. 2. Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. 3. Impure Heptyl Halide: The starting heptyl halide may contain impurities that interfere with Grignard formation. 4. Incorrect Stoichiometry: An incorrect ratio of Grignard reagent to mercuric chloride can lead to side reactions. | 1. Activate Magnesium: Crush the magnesium turnings in situ, use a crystal of iodine, or add a small amount of 1,2-dibromoethane to initiate the reaction. 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled, anhydrous solvents (e.g., diethyl ether or THF). 3. Purify Starting Materials: Distill the heptyl halide before use. 4. Optimize Stoichiometry: Typically, a slight excess of the Grignard reagent is used. A 1:1 molar ratio is a good starting point, but optimization may be necessary. |
| Formation of a White Precipitate During Grignard Reagent Preparation | Reaction with Atmospheric CO₂: The Grignard reagent is reacting with carbon dioxide from the air. | Maintain an Inert Atmosphere: Perform the reaction under a dry, inert atmosphere such as nitrogen or argon. |
| Product is Contaminated with Diheptylmercury | Excess Grignard Reagent: A large excess of the Grignard reagent can lead to the formation of the dialkylmercury compound (R₂Hg). | Control Stoichiometry: Carefully control the addition of the Grignard reagent to the mercuric chloride solution. A 1:1 molar ratio is generally preferred for the synthesis of RHgCl. |
| Product is Contaminated with Unreacted Mercuric Chloride | Insufficient Grignard Reagent: Not enough Grignard reagent was added to react with all the mercuric chloride. | Ensure Complete Reaction: Add the Grignard reagent slowly and ensure thorough mixing. A slight excess of the Grignard reagent can be used, but this may lead to the formation of diheptylmercury. |
| Difficulty in Purifying the Product | Impurities from Side Reactions: Side products such as diheptylmercury or inorganic magnesium salts can co-precipitate with the desired product. | Recrystallization: Recrystallize the crude product from a suitable solvent. For similar alkylmercuric halides, ethanol/water mixtures have been used successfully.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The reaction of a Grignard reagent, n-heptylmagnesium halide, with mercuric chloride (HgCl₂) is a widely used and generally reliable method for the preparation of n-alkylmercuric chlorides.[1][2][3]
Q2: How can I prepare the n-heptylmagnesium halide Grignard reagent?
A2: The Grignard reagent is prepared by reacting an n-heptyl halide (e.g., 1-bromoheptane or 1-chloroheptane) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.
Q3: What are the critical reaction conditions to control for a high yield?
A3: The most critical conditions are:
-
Anhydrous Environment: All glassware must be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents react readily with water.
-
Inert Atmosphere: The reaction should be carried out under a nitrogen or argon atmosphere to prevent reaction with atmospheric oxygen and carbon dioxide.
-
Temperature Control: The formation of the Grignard reagent is exothermic and may require initial heating to start, but should then be controlled to maintain a gentle reflux. The subsequent reaction with mercuric chloride is typically carried out at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side products.[1]
-
Purity of Reagents: The magnesium, heptyl halide, and mercuric chloride should be of high purity.
Q4: What are the potential side reactions that can lower the yield?
A4: Common side reactions include:
-
Wurtz Coupling: The Grignard reagent can couple with unreacted heptyl halide to form tetradecane.
-
Formation of Diheptylmercury: If an excess of the Grignard reagent is used, it can react with the initially formed this compound to produce diheptylmercury ((C₇H₁₅)₂Hg).[3]
-
Reduction of Mercuric Chloride: The Grignard reagent can reduce mercuric chloride to elemental mercury.
Q5: How can I purify the crude this compound?
A5: Purification is typically achieved by recrystallization.[1] The crude product is dissolved in a minimum amount of a hot solvent and then allowed to cool slowly, causing the purified product to crystallize. Common solvent systems for alkylmercuric halides include ethanol, or a mixture of ethanol and water.[1]
Experimental Protocols
Key Experiment: Synthesis of n-Alkylmercuric Chloride via Grignard Reagent
This protocol is adapted from the synthesis of a similar compound, n-hexylmercuric chloride.[1]
1. Preparation of the Grignard Reagent (n-Heptylmagnesium Bromide):
-
All glassware must be flame-dried under vacuum and cooled under a dry nitrogen atmosphere.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of 1-bromoheptane (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until most of the magnesium has reacted.
2. Reaction with Mercuric Chloride:
-
In a separate flask, prepare a suspension of mercuric chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the mercuric chloride suspension to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled mercuric chloride suspension with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0 °C for a specified time (e.g., 4 hours).[1]
3. Work-up and Isolation:
-
Quench the reaction by carefully adding water.[1]
-
Collect the crude product by filtration.
-
Wash the crude product with water and then with a small amount of cold ethanol.
-
Dry the crude product.
4. Purification:
-
Recrystallize the crude this compound from an ethanol/water mixture to obtain the purified product.[1]
Data Presentation
| Compound | Starting Materials | Solvent | Yield | Melting Point (°C) | Reference |
| n-Hexylmercuric Chloride | n-Hexylmagnesium Halide, HgCl₂ | Diethyl Ether | 77% | 119-120 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Chloro(heptyl)mercury Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the decomposition of Chloro(heptyl)mercury during storage. Our goal is to provide you with the necessary information to ensure the integrity and stability of your valuable samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of this compound?
A1: this compound is susceptible to two primary degradation pathways:
-
Photolytic Decomposition: Exposure to light, particularly ultraviolet (UV) radiation, can induce the homolytic cleavage of the carbon-mercury (C-Hg) bond. This process generates reactive radical species, leading to the decomposition of the compound. Organomercury compounds are known to be sensitive to light.
Q2: What are the visible signs of this compound decomposition?
A2: Decomposition of this compound may not always be visually apparent, especially in the early stages. However, you may observe the following:
-
Discoloration of the sample: A change from a colorless or white solid to a yellowish or grayish hue can indicate the formation of degradation products.
-
Formation of metallic mercury: In advanced stages of decomposition, the appearance of silvery droplets of elemental mercury may be visible.
-
Changes in solubility: The formation of insoluble byproducts can lead to cloudiness or precipitation in solutions.
Q3: How can I prevent the decomposition of this compound during storage?
A3: To minimize decomposition, it is crucial to implement proper storage procedures that address the compound's sensitivity to light and heat. The following recommendations are based on best practices for storing organometallic compounds[1]:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of thermal decomposition. |
| Light | Store in amber glass vials or wrap containers in aluminum foil. | Protects the compound from photolytic decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Use tightly sealed, clean, and dry glass containers. | Prevents contamination and hydrolysis. |
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the storage and handling of this compound.
Issue 1: Suspected Decomposition of a Stored Sample
-
Symptom: You observe discoloration, precipitation, or the formation of metallic mercury in your sample of this compound.
-
Troubleshooting Steps:
-
Isolate the sample: Immediately segregate the suspect sample to prevent cross-contamination.
-
Document observations: Record the date, storage conditions, and a detailed description of the observed changes.
-
Analytical Confirmation (Optional but Recommended): If feasible, analyze a small aliquot of the sample to confirm decomposition and identify degradation products. The following analytical techniques are suitable for this purpose:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile decomposition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the parent compound and any organic byproducts.
-
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is a highly sensitive method for the speciation and quantification of different mercury compounds.
-
-
Issue 2: Investigating Potential Stabilizing Agents
-
Symptom: You are working with this compound in a solution or formulation and are concerned about its stability over the course of your experiment.
-
Troubleshooting Steps:
The use of stabilizing agents for organomercury compounds is not extensively documented for specific long-chain alkylmercuric halides. However, based on the radical-mediated decomposition pathways, the following classes of compounds could be investigated for their potential stabilizing effects. It is crucial to perform compatibility and efficacy studies before incorporating any new component into your system.
-
Radical Scavengers: These compounds can intercept the radical species formed during photolytic or thermal decomposition, thus inhibiting the degradation chain reaction.
-
Hindered Phenols (e.g., Butylated Hydroxytoluene - BHT): These are common antioxidants that act as radical scavengers.
-
Phenothiazine: This compound and its derivatives are known to be potent radical scavengers.
-
-
Experimental Protocol for Evaluating Stabilizer Efficacy:
-
Prepare several small-scale solutions of this compound in your desired solvent.
-
Add different potential stabilizers at varying concentrations to these solutions. Include a control sample with no stabilizer.
-
Expose the solutions to controlled stress conditions (e.g., elevated temperature or UV light) for a defined period.
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Monitor the decomposition of this compound over time using a suitable analytical method (e.g., HPLC-ICP-MS).
-
Compare the degradation rates in the stabilized samples to the control sample to determine the efficacy of each stabilizer.
-
-
Experimental Protocols & Visualizations
Logical Workflow for Troubleshooting Decomposition
Caption: Troubleshooting workflow for suspected decomposition of this compound.
Proposed Decomposition Pathway
Caption: Proposed radical decomposition pathway for this compound.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All laboratory work should be conducted in accordance with established safety protocols and regulations for handling hazardous materials. It is the responsibility of the user to validate any methods or procedures before implementation.
References
Optimizing reaction conditions for Chloro(heptyl)mercury derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for chloro(heptyl)mercury and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is through the reaction of a heptyl Grignard reagent (heptylmagnesium chloride or bromide) with mercury(II) chloride (HgCl₂). This organometallic reaction allows for the formation of the carbon-mercury bond.
Q2: Why is it critical to use anhydrous conditions during the synthesis?
A2: Grignard reagents are highly reactive and will readily react with protic solvents, including water. The presence of moisture will quench the Grignard reagent, converting it to heptane and thereby significantly reducing or completely inhibiting the desired reaction with mercury(II) chloride. All glassware should be thoroughly dried, and anhydrous solvents must be used.
Q3: What are the primary side products to expect in this reaction?
A3: The primary side products include diheptylmercury (Hg(C₇H₁₅)₂), resulting from the reaction of a second equivalent of the Grignard reagent with the initially formed this compound. Additionally, unreacted starting materials and byproducts from the Grignard formation, such as octane (from Wurtz-type coupling), may be present.
Q4: How can the formation of diheptylmercury be minimized?
A4: To minimize the formation of diheptylmercury, it is crucial to control the stoichiometry of the reactants. A slow, dropwise addition of the Grignard reagent to a stirred solution of mercury(II) chloride at a controlled temperature is recommended. Using a slight excess of mercury(II) chloride can also favor the formation of the monoalkylated product.
Q5: What are the recommended purification techniques for this compound?
A5: Purification can typically be achieved through recrystallization. Due to the long alkyl chain, this compound is soluble in many nonpolar organic solvents. A suitable solvent system for recrystallization would be one in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. Common choices include ethanol, methanol, or mixed solvent systems like ethanol/water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent. | - Ensure all glassware is flame-dried or oven-dried immediately before use. - Use anhydrous solvents (e.g., diethyl ether, THF). - Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. |
| 2. Premature quenching of the Grignard reagent. | - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. - Ensure the heptyl halide starting material is dry. | |
| Formation of a Large Amount of Diheptylmercury | 1. Incorrect stoichiometry (excess Grignard reagent). | - Carefully control the molar ratio of the Grignard reagent to mercury(II) chloride (aim for 1:1 or a slight excess of HgCl₂). |
| 2. Reaction temperature is too high. | - Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition of the Grignard reagent. | |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities. | - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities. - Attempt purification via column chromatography on silica gel. |
| 2. Inappropriate recrystallization solvent. | - Experiment with different solvent systems for recrystallization (e.g., ethanol, methanol, ethanol/water, hexane). | |
| Inconsistent Results | 1. Variability in the quality of reagents. | - Use freshly opened, high-purity reagents whenever possible. - Titrate the Grignard reagent before use to determine its exact concentration. |
| 2. Inconsistent reaction conditions. | - Precisely control reaction parameters such as temperature, addition rate, and stirring speed. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol details a general procedure for the synthesis of this compound. Optimization of specific parameters may be required.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromoheptane
-
Anhydrous diethyl ether
-
Mercury(II) chloride (HgCl₂)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).
-
Add a small crystal of iodine and a few milliliters of a solution of 1-bromoheptane (1.0 eq) in anhydrous diethyl ether.
-
Once the reaction initiates (indicated by a color change and gentle refluxing), add the remaining 1-bromoheptane solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Mercury(II) Chloride:
-
In a separate flame-dried flask, prepare a solution of mercury(II) chloride (1.0 eq) in anhydrous diethyl ether.
-
Cool the mercury(II) chloride solution to 0 °C in an ice bath.
-
Slowly add the prepared heptylmagnesium bromide solution to the stirred mercury(II) chloride solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture over a mixture of crushed ice and 1 M hydrochloric acid to quench the reaction and dissolve any unreacted magnesium.
-
Separate the ethereal layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude this compound from hot ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Data Presentation
Table 1: Effect of Temperature on the Yield of this compound
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 2 | 75 |
| 2 | 25 (Room Temp.) | 2 | 82 |
| 3 | 35 (Reflux) | 2 | 68 |
Table 2: Effect of Solvent on the Yield of this compound
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Diethyl Ether | 2 | 82 |
| 2 | Tetrahydrofuran (THF) | 2 | 85 |
| 3 | Dioxane | 2 | 78 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Chloro(heptyl)mercury Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloro(heptyl)mercury. The information is designed to address specific issues that may be encountered during the synthesis and purification of this organomercury compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product synthesized via a Grignard reaction?
When synthesizing this compound from a heptylmagnesium halide and mercuric chloride, several impurities can be present in the crude product. These typically include:
-
Unreacted Starting Materials: Residual heptyl halide, magnesium, and mercuric chloride (HgCl₂).
-
Grignard Reagent-Related Byproducts: Byproducts from the reaction of the Grignard reagent with atmospheric oxygen or water.
-
Dialkylmercury Compound: Di(heptyl)mercury ((C₇H₁₅)₂Hg) can form if the stoichiometry of the Grignard reagent to mercuric chloride is not carefully controlled.
-
Inorganic Mercury Salts: Various inorganic mercury salts may be present depending on the work-up procedure.
Q2: My crude product is an oil/waxy solid, but I expect a crystalline solid. What could be the issue?
The presence of significant amounts of impurities, particularly di(heptyl)mercury or unreacted heptyl halide, can lower the melting point of the product, causing it to appear as an oil or a low-melting-point waxy solid. Effective purification, such as recrystallization or chromatography, is necessary to isolate the crystalline this compound.
Q3: How can I confirm the purity of my this compound sample?
Several analytical techniques can be employed to assess the purity of your product:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC on silica gel can be used to separate this compound from less polar impurities like di(heptyl)mercury and more polar impurities like inorganic mercury salts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show the characteristic signals for the heptyl group. Critically, ¹⁹⁹Hg NMR spectroscopy provides a very wide chemical shift range and yields sharp signals, making it an excellent tool for identifying different mercury species in your sample.[2][3]
Q4: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
Difficulties in crystallization can arise from several factors:
-
Solvent Choice: The solvent may be too good a solvent for your compound, even at low temperatures. You may need to use a solvent system (a mixture of a good solvent and a poor solvent).
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.
-
Purity: If the crude product is highly impure, crystallization may be inhibited. Consider a preliminary purification step, such as column chromatography, before recrystallization.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | Incomplete Grignard reagent formation due to wet glassware or solvents. | Ensure all glassware is oven-dried and solvents are anhydrous. Use of an activating agent like iodine for magnesium may help initiate the reaction.[5] |
| Reaction of Grignard reagent with atmospheric CO₂ or O₂. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inefficient reaction with mercuric chloride. | Ensure proper stoichiometry and reaction temperature. Addition of the Grignard reagent to the mercuric chloride solution (inverse addition) can sometimes improve yields. | |
| Product is Contaminated with Di(heptyl)mercury | Incorrect stoichiometry (excess Grignard reagent). | Carefully control the addition of the Grignard reagent to the mercuric chloride. A 1:1 molar ratio is desired. |
| Consider converting the di(heptyl)mercury back to this compound by reacting the crude mixture with additional mercuric chloride. | ||
| Product Contains Significant Amounts of Inorganic Mercury Salts | Inefficient extraction during work-up. | Ensure thorough washing of the organic layer with water and brine to remove water-soluble inorganic salts. |
| Recrystallized Product is Still Impure (Broad Melting Point) | Inappropriate recrystallization solvent. | The chosen solvent may not effectively differentiate between the product and impurities. Experiment with different solvents or solvent mixtures. |
| Co-crystallization of impurities. | If an impurity has very similar solubility properties, a single recrystallization may not be sufficient. Multiple recrystallizations or an alternative purification method like column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound via Grignard Reagent
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
1-Bromoheptane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Mercuric chloride (HgCl₂)
-
Hydrochloric acid (dilute)
-
Saturated ammonium chloride solution
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a solution of 1-bromoheptane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate (disappearance of iodine color, gentle refluxing). If not, gently warm the flask.
-
Once the reaction has started, add the remaining 1-bromoheptane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Mercuric Chloride:
-
In a separate flame-dried flask, prepare a suspension of mercuric chloride in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the mercuric chloride suspension in an ice bath.
-
Slowly add the prepared heptylmagnesium bromide solution via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up:
-
Pour the reaction mixture slowly onto crushed ice.
-
Add a saturated solution of ammonium chloride to quench any unreacted Grignard reagent.
-
Acidify the aqueous layer with dilute hydrochloric acid to dissolve any magnesium salts.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify the crude this compound by removing impurities based on differences in solubility.
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing organomercurials include ethanol, methanol, hexane, and chloroform.[6] A solvent screening should be performed with a small amount of crude product to determine the optimal solvent or solvent pair.
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.
-
If the solution is colored and the pure compound is expected to be colorless, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Determine the melting point and assess purity using an appropriate analytical technique (e.g., TLC, NMR).
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purifying crude this compound.
References
Overcoming poor resolution in the chromatography of organomercury compounds
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatography of organomercury compounds. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues related to poor resolution and other common problems encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution of Organomercury Compounds in HPLC
Q: My HPLC analysis of organomercury compounds, such as methylmercury (MeHg) and ethylmercury (EtHg), is showing poor peak resolution. What are the likely causes and how can I improve the separation?
A: Poor peak resolution in the HPLC analysis of organomercury compounds is a common issue that can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions.
Troubleshooting Steps:
-
Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation.[1][2][3]
-
Thiol Reagents: Organomercury compounds have a high affinity for sulfhydryl groups.[4] Incorporating thiol-containing reagents like L-cysteine or 2-mercaptoethanol into the mobile phase can improve peak shape and resolution by forming stable complexes with the mercury species.[5][6][7] A combination of both is often effective, as L-cysteine alone may not completely separate all species, and 2-mercaptoethanol alone can lead to excessively long retention times.[5][7]
-
Organic Modifier: The concentration of the organic modifier (e.g., methanol or acetonitrile) significantly influences retention times and selectivity.[1][8] Adjusting the percentage of the organic solvent can help to resolve co-eluting peaks.[9] For reversed-phase chromatography, decreasing the organic solvent percentage will generally increase retention.[9]
-
pH Control: The pH of the mobile phase can affect the ionization state of organomercury compounds and their interaction with the stationary phase.[2][3] Using a buffer, such as ammonium acetate, helps to maintain a stable pH and improve reproducibility.[7]
-
Gradient Elution: If isocratic elution does not provide adequate resolution for a complex mixture of organomercury compounds, employing a gradient elution where the mobile phase composition is changed over time can significantly improve separation.[1][2]
-
-
Stationary Phase Selection: The choice of the HPLC column is fundamental to the separation.[8][10][11][12]
-
Reversed-Phase Columns: C18 columns are the most commonly used stationary phases for the separation of organomercury compounds.[8] However, if a standard C18 column does not provide the desired selectivity, consider trying a different type of reversed-phase column, such as one with an embedded polar group (EPG) or a phenyl phase, which can offer alternative selectivities.[10]
-
Particle Size and Column Dimensions: Using a column with a smaller particle size or a longer column can increase column efficiency and, consequently, improve resolution.[9] However, be mindful that this will also lead to higher backpressure.[9]
-
-
Temperature Control: Column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[13]
-
Optimizing Temperature: Increasing the column temperature can decrease the mobile phase viscosity, potentially leading to sharper peaks and better resolution.[13] However, the effect is compound-specific, so it is an important parameter to optimize.[13] Maintaining a consistent and stable column temperature is crucial for reproducible results.[13]
-
Logical Relationship for Troubleshooting Poor HPLC Resolution
Caption: Troubleshooting workflow for poor HPLC resolution.
Issue 2: Low Sensitivity and Poor Peak Shape in Gas Chromatography (GC)
Q: I am using GC for the analysis of organomercury compounds, but I am observing low sensitivity and broad, tailing peaks. What could be the problem?
A: Low sensitivity and poor peak shape in the GC analysis of organomercury compounds often point to issues with derivatization, column selection, or injection parameters.
Troubleshooting Steps:
-
Derivatization: Many organomercury compounds are not sufficiently volatile or stable for direct GC analysis and require derivatization.[14][15]
-
Choice of Reagent: The selection of the derivatizing agent is crucial. Common methods include ethylation with sodium tetraethylborate (NaBEt4) or butylation using a Grignard reagent.[16][17][18] These reactions convert ionic organomercury species into more volatile and thermally stable alkylated forms.
-
Reaction Conditions: Ensure that the derivatization reaction goes to completion.[19] Factors such as reagent concentration, pH, reaction time, and temperature should be optimized. Incomplete derivatization can lead to multiple peaks for a single analyte or low response.
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Moisture: Silylation reagents, another class of derivatizing agents, are sensitive to moisture, which can lead to incomplete reactions.[19] Ensure that samples and solvents are dry.
-
-
Column Selection and Integrity: The GC column plays a vital role in the separation.
-
Stationary Phase: The choice of the stationary phase should be appropriate for the volatility and polarity of the derivatized organomercury compounds.[20] Non-polar or mid-polar stationary phases are often used.
-
Column Material: For the analysis of some organomercury compounds, such as phenylmercury, glass columns may be preferable to stainless steel columns to prevent decomposition of the analyte.[21]
-
Column Bleed and Contamination: High column bleed or contamination can lead to a noisy baseline and poor sensitivity. Conditioning the column according to the manufacturer's instructions is important.
-
-
Injection Technique and Temperature:
-
Injector Temperature: The injector temperature should be high enough to ensure rapid volatilization of the derivatized analytes but not so high as to cause thermal decomposition.[21]
-
Sample Introduction: For some applications, on-column injection can be beneficial to minimize the risk of analyte degradation in a hot injector.[21]
-
-
Detector Choice: The choice of detector significantly impacts sensitivity.
Experimental Workflow for GC Analysis of Organomercury Compounds
Caption: General workflow for GC analysis of organomercury.
Quantitative Data Summary
For researchers looking to compare the performance of different analytical techniques, the following table summarizes the detection limits for various hyphenated GC methods used in organomercury speciation analysis.
| Hyphenated Technique | Analyte | Detection Limit (absolute mass) | Reference |
| GC-ICP-MS | Methylmercury | 100 - 200 fg | [16] |
| GC-ICP-MS | Inorganic Mercury | 500 - 600 fg | [16] |
| GC-ICP-MS | Organomercury compounds | 0.05 - 0.21 pg | [17][18] |
| GC-MS | Organomercury compounds | 1 - 4 pg | [17][18] |
| GC-pyro-AFS | Organomercury compounds | 2 - 6 pg | [17][18] |
Key Experimental Protocols
Protocol 1: Aqueous Ethylation for GC Analysis
This protocol is a common derivatization procedure for the analysis of organomercury compounds in aqueous samples.
Materials:
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Sodium tetraethylborate (NaBEt4) solution (1% w/v in water)
-
Buffer solution (e.g., acetate buffer, pH 5)
-
Organic solvent for extraction (e.g., isooctane)
-
Sample containing organomercury compounds
Procedure:
-
Take a known volume of the aqueous sample and place it in a reaction vial.
-
Add the buffer solution to adjust the pH to the optimal range for the reaction (typically around pH 5).
-
Add the NaBEt4 solution to the vial. The ethyl groups from NaBEt4 will react with the ionic mercury species to form their volatile ethylated derivatives.
-
Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at room temperature with gentle agitation.
-
Add a small volume of a water-immiscible organic solvent (e.g., isooctane) to the vial.
-
Vortex the mixture vigorously to extract the derivatized, nonpolar organomercury compounds into the organic phase.
-
Allow the phases to separate.
-
Carefully collect the organic layer containing the derivatized analytes.
-
Inject an aliquot of the organic extract into the GC system for analysis.
Protocol 2: Mobile Phase Preparation for HPLC Separation of Organomercury Species
This protocol describes the preparation of a mobile phase containing thiol reagents for the reversed-phase HPLC separation of organomercury compounds.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
L-cysteine
-
2-mercaptoethanol
-
Ammonium acetate
-
Formic acid or acetic acid (for pH adjustment)
Procedure:
-
Prepare the aqueous component of the mobile phase by dissolving the appropriate amounts of ammonium acetate, L-cysteine, and 2-mercaptoethanol in HPLC-grade water. A typical concentration might be in the low millimolar range for each.
-
Adjust the pH of the aqueous solution to the desired value (e.g., pH 5-6) using a suitable acid like formic acid or acetic acid.
-
Filter the aqueous solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter.
-
Prepare the final mobile phase by mixing the filtered aqueous component with the organic modifier (methanol or acetonitrile) in the desired ratio. For example, a starting mobile phase could be 80:20 (aqueous:organic).
-
Degas the final mobile phase using sonication or vacuum filtration to prevent the formation of bubbles in the HPLC system.[23]
-
This mobile phase can be used for isocratic elution or as one of the solvents in a gradient elution program.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. mastelf.com [mastelf.com]
- 4. Mercury and Mercury Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS [frontiersin.org]
- 8. biocompare.com [biocompare.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 13. avantorsciences.com [avantorsciences.com]
- 14. weber.hu [weber.hu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Comparison of different derivatization approaches for mercury speciation in biological tissues by gas chromatography/inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 18. Comparison of gas chromatographic hyphenated techniques for mercury speciation analysis [ruidera.uclm.es]
- 19. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 20. youtube.com [youtube.com]
- 21. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 22. researchgate.net [researchgate.net]
- 23. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Minimizing Exposure Risks with Volatile Mercury Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volatile mercury compounds. The information is designed to offer clear, actionable guidance to minimize exposure risks during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary health risks associated with volatile mercury compounds?
A1: Volatile mercury compounds pose significant health risks, primarily through inhalation of vapors. Acute exposure can lead to symptoms such as tremors, memory loss, and cognitive and motor dysfunction.[1] Chronic exposure may result in more severe neurological damage, kidney damage, and potential cardiovascular effects.[2][3] Organic mercury compounds, such as dimethylmercury, are particularly hazardous as they can be readily absorbed through the skin and are potent neurotoxins.[3][4][5]
Q2: What are the immediate steps I should take in case of a mercury spill?
A2: In the event of a mercury spill, the immediate priorities are to evacuate the area, prevent the spread of contamination, and notify the appropriate safety personnel. Do not walk through the spill area.[6] If possible, increase ventilation by opening a window to the outside and shut off any heating systems to reduce vaporization.[7] Isolate the area and prevent unauthorized entry.[6][8]
Q3: Can I clean up a small mercury spill myself?
A3: A small mercury spill, such as from a broken thermometer, can typically be cleaned up by trained laboratory personnel using a mercury spill kit.[1][6] However, you should only do so if you have been properly trained, have the appropriate personal protective equipment (PPE), and are familiar with the correct procedures. For larger spills, or spills on porous surfaces, you should always contact your institution's environmental health and safety (EHS) department.[6]
Q4: What should I do if I think I have been exposed to a volatile mercury compound?
A4: If you suspect exposure, it is crucial to seek medical attention immediately. If mercury comes into contact with your skin, wash the affected area thoroughly with soap and water.[9] If you have inhaled mercury vapor, move to an area with fresh air immediately.[10] In case of eye contact, flush with water for at least 15 minutes.[10] It is important to inform the medical personnel about the specific mercury compound you were working with.
Troubleshooting Guides
Issue: I have a small mercury spill on a non-porous laboratory bench.
Solution:
Follow the detailed experimental protocol below for cleaning up a small mercury spill. Ensure you are wearing the appropriate PPE as outlined in the PPE section.
Issue: I am unsure which gloves provide adequate protection against a specific mercury compound.
Solution:
The choice of gloves is critical and depends on the specific mercury compound. For elemental mercury, nitrile gloves are often sufficient.[11] However, for highly toxic organic mercury compounds like dimethylmercury, standard latex or nitrile gloves are not protective.[5][12] In such cases, highly resistant laminate gloves (e.g., SilverShield) worn under a pair of heavy-duty outer gloves are recommended.[5][12] Always consult the safety data sheet (SDS) for the specific compound and the glove manufacturer's compatibility chart.
Issue: My laboratory does not have a dedicated mercury spill kit.
Solution:
It is a critical safety requirement to have a mercury spill kit readily available in any laboratory where mercury compounds are handled.[1][5] If your lab does not have one, you should cease all work with mercury compounds until a kit is procured. Commercial mercury spill kits contain all the necessary materials for a small spill cleanup, including absorbent powder, sponges, and disposal bags.[1][9]
Data Presentation
Table 1: Occupational Exposure Limits for Various Mercury Compounds
| Compound/Form | Agency | Exposure Limit (TWA) | Ceiling Limit | Notes |
| Elemental Mercury (vapor) | OSHA | 0.1 mg/m³ | - | 8-hour Time-Weighted Average (TWA) |
| NIOSH | 0.05 mg/m³ | 0.1 mg/m³ | 10-hour TWA | |
| ACGIH | 0.025 mg/m³ | - | 8-hour TWA | |
| Inorganic Mercury Compounds | ACGIH | 0.025 mg/m³ | - | As Hg |
| Alkyl Mercury Compounds | ACGIH | 0.01 mg/m³ | 0.03 mg/m³ | Short-Term Exposure Limit (STEL) |
| Aryl Mercury Compounds | ACGIH | 0.1 mg/m³ | - | As Hg |
Sources:[9][10][13][14][15][16][17][18]
Table 2: Vapor Pressure of Selected Volatile Mercury Compounds at Different Temperatures
| Compound | Temperature (°C) | Vapor Pressure (mmHg) |
| Elemental Mercury | 20 | 0.0012 |
| 30 | 0.0028 | |
| 40 | 0.0060 | |
| Dimethylmercury | 20 | 50-82 |
| Mercuric Chloride | 136.2 | 1 |
| 178.6 | 10 | |
| 229.8 | 100 |
Sources:[3][5][7][12][14][19][20][21]
Table 3: Effectiveness of Selected Mercury Decontamination Methods
| Decontamination Method | Surface | Effectiveness | Notes |
| Iodine/Iodide Lixiviant | Stainless Steel | ~96% removal | With 0.05M KI/0.005M I2 solution.[10] |
| Aluminum & Steel | ~90% removal | With a 2-minute treatment time.[10] | |
| Sulfur Powder | Concrete | Forms stable mercuric sulfide | Reduces vapor pressure.[22][23] |
| Commercial Spill Kits | Non-porous surfaces | Effective for small spills | Absorbent powder solidifies mercury in 2-3 minutes.[9] |
Sources:[7][9][10][22][23][24][25][26][27]
Experimental Protocols
Protocol 1: Detailed Methodology for Small Mercury Spill Cleanup
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area.[6] Increase ventilation by opening windows to the outside, if possible, and close doors to adjacent areas.[7]
-
Don Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, a lab coat, and chemical splash goggles. For larger spills or when dealing with more volatile compounds, a respirator with mercury vapor cartridges may be necessary.[6]
-
Contain the Spill: Use a mercury absorbent powder from a spill kit to encircle the spill to prevent it from spreading.[9]
-
Consolidate Mercury: Use a scraper or cardboard to gently push smaller mercury beads together to form a larger pool.[6]
-
Collect Mercury: Use a mercury aspirator or a syringe without a needle to carefully draw up the consolidated mercury. Place the collected mercury into a labeled, sealed container.
-
Apply Absorbent Powder: Sprinkle the mercury absorbent powder over the entire spill area. This will amalgamate with the remaining mercury, making it easier and safer to collect.[28]
-
Clean Up Residue: After the powder has reacted (typically a few minutes), use a scraper and dustpan to collect the solidified material.[9] Wipe the area with a damp sponge.[29]
-
Dispose of Waste: Place all contaminated materials, including gloves, scraper, and absorbent materials, into a designated hazardous waste bag. Seal the bag and label it clearly as "Mercury Waste."[6]
-
Post-Cleanup Monitoring: After the cleanup is complete, it is advisable to have the area monitored with a mercury vapor analyzer to ensure that no hazardous vapors remain.
Protocol 2: Personal Protective Equipment (PPE) Donning and Doffing Sequence
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[3][4]
-
Gown: Put on a lab coat or gown, ensuring it is fastened securely.[3][4]
-
Mask/Respirator: If required, don a face mask or a fit-tested respirator with appropriate cartridges for mercury vapor.[16][17]
-
Eye Protection: Put on chemical splash goggles or a face shield.[4][29]
-
Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves go over the sleeves of the gown.[3][4]
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with bare hands.[3][4]
-
Gown: Untie the gown and pull it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.[3][4]
-
Hand Hygiene: Perform hand hygiene.[4]
-
Eye Protection: Remove eye protection from the back to the front.[17]
-
Mask/Respirator: Remove the mask or respirator by handling the straps, avoiding touching the front.[17]
-
Final Hand Hygiene: Perform thorough hand hygiene.[4]
Mandatory Visualizations
Caption: Cellular toxicity pathway of volatile mercury compounds.
Caption: Emergency response workflow for a mercury spill.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Dimethylmercury - Wikipedia [en.wikipedia.org]
- 4. Measurement of mercurous chloride vapor pressure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. osha.gov [osha.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of iodine on mercury concentrations in dental-unit wastewater [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. pooleyinc.com [pooleyinc.com]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lab Safety Guideline: Dimethylmercury | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. Spill Response Procedures | Long Island University [liu.edu]
- 14. turito.com [turito.com]
- 15. osti.gov [osti.gov]
- 16. ibc.utah.edu [ibc.utah.edu]
- 17. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 18. miemss.org [miemss.org]
- 19. MERCURIC CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. Dimethylmercury | (CH3)2Hg | CID 11645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Effective Decontamination and Remediation After Elemental Mercury Exposure: A Case Report in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 23. quora.com [quora.com]
- 24. The performance of iodine on the removal of elemental mercury from the simulated coal-fired flue gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. US20120322918A1 - Method for stabilising liquid mercury using sulfur polymer cement, via mercury sulfide - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mirasafety.com [mirasafety.com]
Inconsistent results in experiments using Chloro(heptyl)mercury
Disclaimer: Direct experimental data and established protocols for Chloro(heptyl)mercury are not widely available in the reviewed literature. The following troubleshooting guides and FAQs are based on the general properties of organomercurial compounds and common issues encountered in related experimental settings. Researchers should adapt this general guidance to their specific experimental context and always exercise extreme caution due to the high toxicity of mercury compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely experimental applications?
This compound is an organomercurial compound with the chemical formula C₇H₁₅ClHg.[1] Like other alkylmercury compounds, it is expected to be a potent toxin with a high affinity for sulfhydryl groups (-SH) found in proteins.[2][3] This property makes it a potential tool in toxicology studies and as an inhibitor in biochemical assays involving thiol-containing enzymes.[3][4] The heptyl group, a seven-carbon alkyl chain, will influence its lipophilicity, potentially affecting its interaction with cellular membranes and proteins.
Q2: What are the primary safety concerns when working with this compound?
All mercury compounds are toxic, and organomercury compounds, particularly alkylmercury compounds, are known for their severe neurotoxicity.[5][6][7] Exposure can occur through inhalation, ingestion, and skin absorption.[2] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including compatible gloves (e.g., nitrile over silver shield), safety goggles, and a lab coat.[8] All waste containing this compound must be disposed of as hazardous waste according to institutional guidelines.[9]
Q3: How does the alkyl chain length (heptyl) of this compound affect its properties compared to other organomercurials?
The length of the alkyl chain in organomercurial compounds can influence their biological activity and toxicity. Longer alkyl chains, such as the heptyl group, generally increase the lipophilicity of the molecule. This increased lipid solubility can enhance its ability to cross cell membranes and may alter its interaction with hydrophobic pockets in proteins. Studies on other classes of compounds have shown that bactericidal effects can be dependent on the alkyl chain length, with intermediate lengths often showing the highest activity.[10]
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses common issues that can lead to inconsistent results in experiments involving this compound.
Issue 1: Variability in the inhibitory effect of this compound on enzyme activity.
-
Question: My enzyme inhibition assays with this compound are showing highly variable IC50 values between experiments. What could be the cause?
-
Answer: Inconsistent results in enzyme inhibition assays with organomercurials can stem from several factors:
-
Reagent Instability: Organomercurial compounds can be unstable in certain solutions.[5] Ensure that your stock solution of this compound is freshly prepared and protected from light. Consider performing a concentration check of your stock solution before each experiment using a suitable analytical method.
-
Interaction with Assay Components: this compound has a very high affinity for sulfhydryl groups.[2][3] If your assay buffer contains thiol-containing reagents like dithiothreitol (DTT) or β-mercaptoethanol, they will compete with your target enzyme for binding to the mercury compound, leading to inaccurate results. Review your buffer composition and remove any interfering substances.
-
Sample Matrix Effects: If you are testing the effect of this compound in complex biological samples (e.g., cell lysates), variations in the concentration of endogenous thiols like glutathione can lead to inconsistent results.[3] It is advisable to perform buffer-exchange or precipitation steps to create a more defined sample matrix.
-
Issue 2: Poor reproducibility in cellular assays.
-
Question: I am observing inconsistent levels of cytotoxicity or other cellular responses when treating cells with this compound. Why might this be happening?
-
Answer: Cellular assays are susceptible to a variety of factors that can lead to variability:
-
Cell Health and Density: Ensure that your cell cultures are healthy, free of contamination, and plated at a consistent density for each experiment. Variations in cell number or metabolic state can significantly impact the outcome of toxicity assays.
-
Compound Precipitation: Due to its lipophilicity, this compound might precipitate out of aqueous cell culture media, especially at higher concentrations. This will reduce its effective concentration and lead to variable results. Visually inspect your treatment wells for any signs of precipitation. Consider using a carrier solvent like DMSO, but keep the final concentration low to avoid solvent-induced toxicity.
-
Interaction with Serum Proteins: If your cell culture medium is supplemented with serum, proteins like albumin can bind to this compound, reducing its bioavailability and effective concentration.[3] Consider reducing the serum concentration or using a serum-free medium during the treatment period, if your cells can tolerate it.
-
Issue 3: Difficulty in detecting and quantifying this compound.
-
Question: I am struggling to get consistent and reliable measurements of this compound in my samples. What are the best analytical approaches?
-
Answer: The analysis of organomercurials requires sensitive and specific methods. Common challenges and solutions include:
-
Method Selection: Several analytical techniques can be used for mercury determination, including atomic absorption spectroscopy (AAS), inductively coupled plasma-mass spectrometry (ICP-MS), and chromatography-based methods (GC or HPLC) coupled to a sensitive detector.[11] For speciation analysis to specifically quantify this compound, a chromatographic separation step is necessary.
-
Sample Preparation: Proper sample preparation is critical to avoid loss of the analyte or contamination. This may involve digestion, extraction, and derivatization steps.[12] Be aware that organomercurials can adsorb to container surfaces, so proper material selection and handling are important.[5]
-
Calibration and Standards: Use certified reference materials, if available, to validate your analytical method. Prepare calibration standards carefully and in a matrix that matches your samples as closely as possible to account for matrix effects.
-
Quantitative Data Summary
Due to the lack of specific data for this compound, this table presents general toxicity information for different classes of mercury compounds to provide a comparative context.
| Mercury Compound Class | General Toxicity Profile | Key Target Organs |
| Alkylmercury Compounds | High neurotoxicity; can cause severe and irreversible damage to the central nervous system.[5][6] | Brain, Kidneys |
| Inorganic Mercury Salts | Corrosive; can cause kidney damage if ingested.[6][7] | Kidneys, Gastrointestinal Tract |
| Elemental Mercury Vapor | Neurotoxic upon inhalation; can also affect the kidneys.[5] | Brain, Lungs, Kidneys |
Experimental Protocols
Protocol: Thiol-Containing Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on a purified thiol-containing enzyme.
1. Materials:
- Purified thiol-containing enzyme of interest.
- Substrate for the enzyme.
- Assay buffer (ensure it is free of any thiol-containing reagents).
- This compound stock solution (e.g., in DMSO).
- 96-well microplate.
- Microplate reader.
2. Procedure:
- Prepare Reagent Solutions:
- Prepare a series of dilutions of the this compound stock solution in the assay buffer.
- Prepare a solution of the enzyme in the assay buffer to the desired final concentration.
- Prepare a solution of the substrate in the assay buffer to the desired final concentration.
- Assay Setup:
- In a 96-well plate, add the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO in assay buffer).
- Add the enzyme solution to all wells.
- Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for the interaction between the inhibitor and the enzyme.
- Initiate Reaction and Measure Activity:
- Add the substrate solution to all wells to start the enzymatic reaction.
- Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
- Data Analysis:
- Calculate the initial reaction velocity for each concentration of this compound.
- Plot the enzyme activity against the logarithm of the inhibitor concentration.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
Visualizations
Caption: Inhibition of a signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. The protective effects of thiol-containing compounds on mercuric chloride-induced acute inhibition of enzymes from mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxicity of mercury: an old issue with contemporary significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Appendix N - Products Containing Mercury | New Mexico State University [safety.nmsu.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. bioassaysys.com [bioassaysys.com]
- 12. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
Validation & Comparative
Navigating the Reactivity Landscape of Alkylmercurials: A Comparative Guide for Researchers
For Immediate Release
This guide offers a comparative analysis of the reactivity of chloro(heptyl)mercury alongside other common alkylmercurial compounds. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on key reactions, outlines detailed experimental protocols, and provides a framework for understanding the chemical behavior of these versatile organometallic reagents.
While specific quantitative kinetic and thermodynamic data for this compound remains limited in publicly accessible literature, this guide draws upon established principles of organomercury chemistry and data from related n-alkylmercuric chlorides to provide a robust predictive framework for its reactivity.
Comparative Reactivity Analysis
The reactivity of alkylmercuric chlorides (R-HgCl) is primarily dictated by the nature of the alkyl group (R) and the reaction conditions. Key reactions of interest include symmetrization, reduction, and reactions with electrophiles and nucleophiles. The following sections detail the expected reactivity of this compound in comparison to its shorter-chain homologues.
Symmetrization
Symmetrization is a disproportionation reaction where two molecules of an organomercuric halide react to form a diorganomercury compound and a mercury(II) salt. This reaction can be induced by various reagents, including ammonia, cyanide, and iodide ions.
Expected Reactivity Trend:
The rate of symmetrization is influenced by the steric bulk of the alkyl group. It is anticipated that the reactivity will decrease with increasing alkyl chain length.
Table 1: Qualitative Comparison of Symmetrization Reactivity
| Alkylmercurial | Alkyl Group | Expected Relative Rate of Symmetrization |
| Methylmercuric chloride | CH₃ | Highest |
| Ethylmercuric chloride | C₂H₅ | High |
| Butylmercuric chloride | C₄H₉ | Moderate |
| This compound | C₇H₁₅ | Lower |
Reduction
The reduction of alkylmercuric halides, typically with a hydride source like sodium borohydride, proceeds through a free-radical mechanism. This reaction results in the formation of an alkane and elemental mercury.
Expected Reactivity Trend:
The stability of the intermediate alkyl radical plays a crucial role in this reaction. For primary n-alkyl groups, the differences in radical stability are minimal, suggesting that the rates of reduction for this compound will be comparable to those of shorter-chain n-alkylmercuric chlorides under similar conditions.
Table 2: Product Yields in the Reductive Demercuration of Alkylmercuric Halides
| Alkylmercuric Halide | Product | Yield (%) | Reference |
| Neophylmercuric bromide | tert-Butylbenzene | ~95% | [1] |
| exo-Norbornylmercuric bromide | Norbornane | High | [1] |
| endo-Norbornylmercuric bromide | Norbornane | High | [1] |
Reactions with Electrophiles
The carbon-mercury bond in alkylmercurials is susceptible to cleavage by various electrophiles. A common example is the reaction with halogens, such as iodine, which results in the formation of an alkyl iodide and mercuric chloride.
Expected Reactivity Trend:
The rate of electrophilic cleavage is generally expected to show a modest dependence on the alkyl group for primary n-alkylmercurials. Therefore, this compound is predicted to react with electrophiles at a rate similar to its shorter-chain counterparts.
Reactions with Nucleophiles
Nucleophilic attack on the carbon atom of the C-Hg bond in simple alkylmercurials is generally a slow process due to the low polarity of the bond and the poor leaving group ability of the mercury moiety. However, reactions with certain nucleophiles can occur, often facilitated by the coordination of the nucleophile to the mercury atom.
Expected Reactivity Trend:
The steric hindrance around the carbon atom is a significant factor. As the alkyl chain length increases, the rate of nucleophilic substitution is expected to decrease.
Experimental Protocols
The following are detailed methodologies for key experiments cited or analogous to those discussed in this guide.
Protocol 1: General Procedure for the Reduction of an Alkylmercuric Chloride with Sodium Borohydride
Materials:
-
Alkylmercuric chloride (e.g., this compound)
-
Sodium borohydride (NaBH₄)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkylmercuric chloride (1.0 mmol) in anhydrous DMF (20 mL).
-
In a separate flask, prepare a solution of sodium borohydride (1.5 mmol) in DMF (10 mL).
-
Slowly add the sodium borohydride solution to the stirred solution of the alkylmercuric chloride at room temperature.
-
Stir the reaction mixture for 1-2 hours. The formation of elemental mercury as a black precipitate indicates the progress of the reaction.
-
Upon completion, quench the reaction by the slow addition of water (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkane product.
-
Purify the product by distillation or chromatography as required.
-
Characterize the product by spectroscopic methods (e.g., NMR, GC-MS).
Protocol 2: General Procedure for the Symmetrization of an Alkylmercuric Chloride using Ammonia
Materials:
-
Alkylmercuric chloride (e.g., this compound)
-
Ammonia (aqueous solution, e.g., 2 M)
-
Chloroform
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve the alkylmercuric chloride (1.0 mmol) in chloroform (20 mL).
-
Add an aqueous solution of ammonia (5 mL, 2 M) to the chloroform solution.
-
Stir the biphasic mixture vigorously at room temperature for 24-48 hours.
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting residue contains the di-n-alkylmercury product, which can be further purified by recrystallization or distillation under high vacuum.
-
Characterize the product by spectroscopic methods.
Visualizing Reaction Pathways
To aid in the conceptualization of the chemical transformations discussed, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.
Caption: Mechanism of Alkylmercuric Chloride Reduction.
Caption: Workflow for Alkylmercurial Reduction.
This guide provides a foundational understanding of the reactivity of this compound in the context of other alkylmercurials. The provided protocols offer a starting point for researchers to generate specific, quantitative data for their own comparative studies. As the field of organometallic chemistry continues to evolve, it is anticipated that more detailed kinetic and thermodynamic data for a wider range of alkylmercurials will become available.
References
Navigating the Murky Waters of Organomercury Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of organomercurial compounds in biological assays is critical for accurate data interpretation and avoiding costly errors in preclinical and toxicological studies. This guide provides a comparative overview of Chloro(heptyl)mercury and other organomercurials, offering insights into their potential biological activities and the experimental methods to assess them.
Comparative Toxicity of Organomercurials
The toxicity of organomercury compounds is significantly influenced by the nature of the organic ligand attached to the mercury atom. Generally, short-chain alkylmercury compounds are potent neurotoxins. The lipophilicity of the alkyl chain plays a crucial role in the ability of these compounds to cross biological membranes, including the blood-brain barrier.
| Compound | Chemical Formula | Known Biological Effects | Key Toxicological Notes |
| This compound | C₇H₁₅ClHg | Data not available. Hypothesized to exhibit significant cytotoxicity and potential for enzyme inhibition due to its lipophilic heptyl chain, facilitating cell membrane interaction. | The long alkyl chain may lead to different distribution and accumulation patterns compared to shorter-chain analogs. |
| Methylmercury Chloride | CH₃ClHg | Potent neurotoxin, induces oxidative stress, disrupts calcium homeostasis, inhibits selenoenzymes, genotoxic.[1] | Extensive data available; a primary reference for organomercurial toxicity. |
| Ethylmercury Chloride | C₂H₅ClHg | Similar neurotoxic profile to methylmercury, though with some differences in toxicokinetics. Induces oxidative stress and mitochondrial dysfunction.[1] | Often used as a comparison to methylmercury in toxicological studies. |
| Mercuric Chloride | HgCl₂ | Primarily a nephrotoxin (damages kidneys). Less neurotoxic than alkylmercury compounds due to lower lipophilicity. Can cause cytotoxicity and enzyme inhibition. | Serves as an important inorganic mercury control in comparative studies. |
Key Signaling Pathways and Mechanisms of Action
Organomercurial compounds exert their toxic effects through multiple mechanisms, often leading to a cascade of cellular damage. The primary targets include sulfhydryl groups in proteins and the induction of oxidative stress.
A common pathway of organomercurial-induced cytotoxicity involves the depletion of intracellular glutathione (GSH), a key antioxidant. This leads to an increase in reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.
Caption: General signaling pathway of organomercurial-induced cytotoxicity.
Experimental Protocols for Assessing Cross-Reactivity
To evaluate the potential cross-reactivity and biological effects of this compound, a battery of in vitro assays is recommended. Below are detailed methodologies for key experiments.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Detailed Protocol:
-
Cell Preparation: Treat cells with the test compounds for a defined period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Agarose Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).
Genotoxicity Assessment: In Vitro Micronucleus Assay
The micronucleus assay detects the presence of small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Detailed Protocol:
-
Cell Treatment: Culture cells and expose them to various concentrations of the test compounds for a period that allows for at least one cell division.
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto clean microscope slides and air dry.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells (or mononucleated cells if cytokinesis is not blocked). At least 1000-2000 cells should be scored per concentration.
Enzyme Inhibition Assessment: Glutathione Reductase Activity Assay
This assay measures the activity of glutathione reductase, a key enzyme in maintaining the cellular redox balance, which can be inhibited by mercury compounds.
Detailed Protocol:
-
Cell Lysate Preparation: Treat cells with the test compounds, then harvest and lyse them to release intracellular proteins.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing NADPH and oxidized glutathione (GSSG).
-
Initiate Reaction: The reaction is initiated by the addition of the substrate (GSSG).
-
Kinetic Measurement: Measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the glutathione reductase activity.
-
Data Analysis: Compare the enzyme activity in treated samples to that of untreated controls to determine the percentage of inhibition.
By employing these standardized assays, researchers can systematically evaluate the biological activity of this compound and compare its cross-reactivity profile to other organomercurial compounds, leading to a more comprehensive understanding of its toxicological potential.
References
Scant Data Hinders Direct Comparison of Long-Chain Alkylmercury Halide Toxicity
This guide, therefore, provides a comparative overview of the toxicity of these shorter-chain compounds as a surrogate to understand the potential hazards of their long-chain counterparts. The mechanisms of toxicity are likely to share common pathways, although differences in lipophilicity and metabolism due to the longer alkyl chains may influence their specific toxicokinetics and toxicodynamics.
Comparative Toxicity of Short-Chain Alkylmercury Compounds
While specific data for long-chain alkylmercury halides is lacking, studies comparing methylmercury and ethylmercury provide insight into how the alkyl chain length can influence toxicity. In vitro studies have shown that MeHg and EtHg can have equivalent toxic effects on cardiovascular, neural, and immune cells.[1][2][3] However, in vivo evidence suggests distinct toxicokinetic profiles, with EtHg having a shorter blood half-life and different distribution and elimination patterns compared to MeHg.[1][2][3]
| Compound | Model System | Endpoint | Result | Reference |
| Methylmercuric chloride | C6 rat glioma cells | Cytotoxicity | More toxic than its cysteine complex | [4] |
| Ethylmercuric chloride | C6 rat glioma cells | Cytotoxicity | More toxic than its cysteine complex | [4] |
| Methylmercuric chloride | Rats | Neurotoxicity | More neurotoxic at equimolar doses compared to ethylmercury | [5] |
| Ethylmercuric chloride | Rats | Renotoxicity | Higher renal damage compared to methylmercury at equimolar doses | [5] |
Table 1. Summary of Comparative Toxicity Data for Short-Chain Alkylmercury Compounds. This table summarizes the available comparative toxicity data between methylmercury and ethylmercury, highlighting differences in their toxic effects in various experimental models.
Experimental Protocols for Assessing Alkylmercury Toxicity
The following are generalized methodologies commonly employed in the study of alkylmercury toxicity, based on the available literature for short-chain compounds. These protocols would be applicable for evaluating the toxicity of long-chain alkylmercury halides.
In Vitro Cytotoxicity Assessment
-
Cell Culture: A relevant cell line, such as the SH-SY5Y human neuroblastoma cell line or primary neurons, is cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate growth medium.
-
Compound Exposure: Cells are seeded in multi-well plates and, after reaching a desired confluency, are exposed to varying concentrations of the alkylmercury halide compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader, and the results are expressed as a percentage of the viability of control (unexposed) cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Acute Toxicity Assessment
-
Animal Model: A suitable animal model, typically rats or mice, is selected. Animals are housed under controlled environmental conditions with free access to food and water.
-
Dose Administration: The alkylmercury halide is administered to different groups of animals at various dose levels, typically via oral gavage or intraperitoneal injection. A control group receives the vehicle only.
-
Observation: Animals are observed for a set period (e.g., 14 days) for clinical signs of toxicity and mortality. Body weight changes are also recorded.
-
Data Analysis: The median lethal dose (LD50) is calculated using statistical methods such as the probit analysis, which relates the probability of death to the dose of the substance.
Cellular Mechanisms of Alkylmercury Toxicity
Alkylmercury compounds, regardless of chain length, are known to exert their toxic effects through multiple cellular mechanisms. One of the primary mechanisms is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6] This can lead to damage to cellular components, including lipids, proteins, and DNA.
Another critical mechanism is the disruption of intracellular calcium homeostasis.[6] Alkylmercury compounds can cause an elevation of intracellular calcium levels, which can trigger a cascade of detrimental events, including mitochondrial dysfunction and the activation of apoptotic pathways, ultimately leading to cell death.[6][7]
The high affinity of mercury for sulfhydryl (-SH) groups in proteins is a key factor in its toxicity.[6][8] By binding to these groups, alkylmercury compounds can inhibit the function of numerous enzymes and structural proteins, disrupting essential cellular processes.
Figure 1. Simplified signaling pathway of alkylmercury-induced neurotoxicity.
Conclusion
While direct comparative toxicity data for different long-chain alkylmercury halides is currently unavailable, the extensive research on methylmercury and ethylmercury provides a solid foundation for understanding their potential toxicological profiles. It is evident that long-chain alkylmercury compounds are hazardous and can induce significant cellular damage, primarily through oxidative stress, disruption of calcium homeostasis, and interaction with proteins.[9][10] Further research is imperative to quantify the specific toxicities of different long-chain alkylmercury halides to enable a more accurate risk assessment and to inform regulatory guidelines. The experimental protocols and mechanistic understanding outlined in this guide provide a framework for such future investigations.
References
- 1. Toxicity of ethylmercury (and Thimerosal): a comparison with methylmercury | Semantic Scholar [semanticscholar.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Toxicity of ethylmercury (and Thimerosal): a comparison with methylmercury [ouci.dntb.gov.ua]
- 4. Comparative study on methyl- and ethylmercury-induced toxicity in C6 glioma cells and the potential role of LAT-1 in mediating mercurial-thiol complexes uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparative toxicology of ethyl- and methylmercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkyl Mercury-Induced Toxicity: Multiple Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The Toxicity of Mercury and Its Chemical Compounds: Molecular Mechanisms and Environmental and Human Health Implications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Benchmarking the synthetic utility of Chloro(heptyl)mercury against other reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of Chloro(heptyl)mercury against other common organometallic reagents used in C(sp³)–C(sp²) cross-coupling reactions. The following sections detail the relative performance, experimental protocols, and key characteristics of each reagent class to aid in the selection of appropriate synthetic methodologies.
Disclaimer: Organomercury compounds, including this compound, are highly toxic and should be handled with extreme caution by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.[1][2] All manipulations should be conducted in a manner that avoids inhalation, ingestion, and skin contact.
Quantitative Performance in Palladium-Catalyzed Cross-Coupling
The primary synthetic application for an alkylmercury reagent like this compound is the palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond with an aryl or vinyl halide. The following table compares the typical performance of this compound (in a Larock-type coupling) with other common organometallic reagents used for similar transformations.
| Reagent Class | Reagent Example | Coupling Reaction | Typical Catalyst/Conditions | Reaction Time | Typical Yield | Key Characteristics |
| Organomercury | This compound | Larock Coupling | PdCl₂(PPh₃)₂ / Base | 12-24 h | 60-85% | High stability to air and moisture; moderate yields; high toxicity. |
| Organomagnesium | Heptylmagnesium Bromide | Kumada Coupling | NiCl₂(dppp) or Pd(OAc)₂/PCy₃ | 1-6 h | 70-95% | Highly reactive; sensitive to air and moisture; incompatible with many functional groups.[3] |
| Organozinc | Heptylzinc Chloride | Negishi Coupling | Pd(OAc)₂ / CPhos | 12-24 h | 80-98% | Good functional group tolerance; requires preparation from Grignard or organolithium.[4][5] |
| Organoboron | Heptylboronic Acid | Suzuki Coupling | Pd(P(t-Bu)₂Me)₂ / KOt-Bu | 12-24 h | 75-90% | Excellent functional group tolerance; stable to air and moisture; often requires stronger bases.[6] |
Experimental Protocols
Detailed methodologies for the preparation of this compound and its subsequent use in a representative cross-coupling reaction are provided below.
Synthesis of this compound
This two-step procedure first involves the preparation of a Grignard reagent, heptylmagnesium bromide, which is then used to synthesize the target organomercury compound.
Step 1: Preparation of Heptylmagnesium Bromide (Grignard Reagent)
-
Materials: Magnesium turnings (1.2 equiv.), 1-bromoheptane (1.0 equiv.), anhydrous diethyl ether, iodine crystal (catalytic).
-
Procedure:
-
All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
To a round-bottom flask containing magnesium turnings and a small crystal of iodine, add a portion of the anhydrous diethyl ether.
-
A solution of 1-bromoheptane in anhydrous diethyl ether is added dropwise to the stirred magnesium suspension.
-
The reaction is initiated, which is indicated by a color change and gentle refluxing. The addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete reaction. The resulting grey-to-brown solution of heptylmagnesium bromide is used directly in the next step.[7]
-
Step 2: Synthesis of this compound
-
Materials: Heptylmagnesium bromide solution (from Step 1, 1.0 equiv.), Mercury(II) chloride (HgCl₂, 1.0 equiv.), anhydrous diethyl ether.
-
Procedure:
-
In a separate oven-dried, three-necked flask under an inert atmosphere, a solution of Mercury(II) chloride in anhydrous diethyl ether is prepared.
-
The flask is cooled to 0°C in an ice bath.
-
The prepared heptylmagnesium bromide solution is added dropwise to the stirred solution of HgCl₂ at 0°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 4 hours.
-
The reaction is carefully quenched by the slow addition of water.
-
The resulting white precipitate of this compound is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol/water.[1]
-
Palladium-Catalyzed Cross-Coupling of this compound with an Aryl Bromide
-
Materials: this compound (1.0 equiv.), aryl bromide (1.2 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and a solvent (e.g., THF or DMF).
-
Procedure:
-
To a reaction flask, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
The flask is evacuated and backfilled with an inert atmosphere.
-
The solvent is added, and the mixture is heated to reflux (typically 60-100°C) with stirring.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Visualized Workflows and Mechanisms
The following diagrams illustrate the synthetic pathway for this compound and its application in a palladium-catalyzed cross-coupling reaction.
Caption: Synthetic workflow for this compound and its use in cross-coupling.
Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of this compound.
Conclusion
This compound offers notable stability to air and moisture, a distinct advantage over the highly reactive and sensitive Grignard and organolithium reagents. This stability, however, comes at the cost of lower reactivity and the significant health risks associated with organomercury compounds. While reagents like organoboranes and organozincs also provide good stability and superior functional group tolerance, the synthesis of this compound from a Grignard reagent is a relatively straightforward process. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including functional group compatibility, reaction conditions, and, critically, the safety infrastructure available to handle highly toxic materials.
References
- 1. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 2. US3137714A - Preparation of organomercurials - Google Patents [patents.google.com]
- 3. Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 6. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. GB805156A - Process for the preparation of alkyl-mercuric-salts - Google Patents [patents.google.com]
Inter-laboratory Comparison of Chloro(heptyl)mercury Analysis: A Comparative Guide
This guide provides a comprehensive overview of the methodologies and considerations for conducting an inter-laboratory comparison of chloro(heptyl)mercury analysis. The content is intended for researchers, scientists, and drug development professionals involved in the quantification of organomercury compounds. The guide outlines experimental protocols, data presentation standards, and visual workflows to ensure consistency and accuracy in analytical measurements across different laboratories.
Introduction
Organomercury compounds, such as this compound, are of significant interest due to their potential toxicity. Accurate and reproducible quantification of these compounds is crucial for environmental monitoring, toxicological studies, and pharmaceutical quality control. Inter-laboratory comparisons, also known as proficiency testing, are essential for evaluating and ensuring the competence of laboratories in performing these analyses.[1][2] These studies help to identify potential analytical biases, assess the comparability of results between different methods, and ultimately improve the overall quality of data.[3][4] This guide outlines a framework for conducting such a comparison for this compound.
Quantitative Data Summary
The performance of participating laboratories in an inter-laboratory comparison is typically evaluated based on several key quantitative metrics. The following table summarizes hypothetical data from a proficiency test for this compound analysis in a spiked water sample.
| Laboratory ID | Analytical Method | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Precision (RSD %) | z-score |
| Lab A | GC-ICP-MS | 0.05 | 0.15 | 98.5 | 3.2 | -0.5 |
| Lab B | HPLC-ICP-MS | 0.08 | 0.25 | 102.1 | 4.5 | 1.2 |
| Lab C | CV-AFS | 0.10 | 0.30 | 95.3 | 5.1 | -1.8 |
| Lab D | GC-ICP-MS | 0.06 | 0.18 | 99.2 | 2.8 | -0.2 |
| Lab E | HPLC-ICP-MS | 0.09 | 0.28 | 105.0 | 5.8 | 2.1 |
Note: The z-score is a statistical measure that indicates how many standard deviations a laboratory's result is from the consensus mean of all participating laboratories.[3] A z-score between -2.0 and +2.0 is generally considered satisfactory.[3]
Experimental Protocols
Detailed and standardized experimental protocols are critical for a successful inter-laboratory comparison. The following sections outline the key steps for the analysis of this compound.
A homogenous batch of the test sample is prepared and distributed to all participating laboratories. For a water matrix, this could involve spiking a known concentration of this compound into a large volume of purified water. To ensure sample integrity, preservation techniques such as acidification with trace-metal grade hydrochloric acid should be employed.[4]
While various methods can be used for mercury analysis, hyphenated techniques are often preferred for the speciation of organomercury compounds.[5]
-
Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS): This is a highly sensitive and specific method for the analysis of volatile mercury compounds. Prior to analysis, a derivatization step is often necessary to convert the non-volatile this compound into a more volatile form.[6]
-
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This technique is suitable for the separation and quantification of various mercury species without the need for derivatization.[5] It offers the advantage of being able to analyze a wider range of organomercury compounds.
-
Cold Vapour Atomic Fluorescence Spectrometry (CV-AFS): This method is highly sensitive for total mercury analysis.[7] For speciation, it needs to be coupled with a separation technique like gas or liquid chromatography.
Strict quality control measures are essential to ensure the reliability of the analytical results.[2] These include:
-
Method Blanks: Analyzed to monitor for contamination during the analytical process.[2]
-
Certified Reference Materials (CRMs): Used to assess the accuracy of the measurements.[2][8]
-
Spiked Samples: A known amount of this compound is added to a sample to evaluate matrix effects and recovery.[2]
-
Duplicate Samples: Analyzing duplicate samples helps to assess the precision of the method.[2]
Visualizations
The following diagram illustrates the general workflow for the inter-laboratory comparison of this compound analysis.
Caption: Experimental workflow for the inter-laboratory comparison.
The choice of an appropriate analytical method is crucial for accurate results. The following diagram presents a decision tree for selecting a suitable method for this compound analysis.
Caption: Decision tree for analytical method selection.
Conclusion
A well-designed inter-laboratory comparison is invaluable for assessing and improving the quality of this compound analysis. By adhering to standardized protocols, implementing robust quality control measures, and utilizing appropriate analytical techniques, laboratories can ensure the accuracy and comparability of their data. This guide provides a foundational framework that can be adapted and expanded upon to meet the specific requirements of a given proficiency testing scheme. Regular participation in such programs is a hallmark of a laboratory's commitment to producing high-quality, reliable data.[2]
References
- 1. First Proficiency Test for Mercury on Sorbent Tubes Now Open for Registration - VSL [vsl.nl]
- 2. Quality Assurance for Mercury Analysis at Flett Research Ltd. [flettresearch.ca]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. brooksrandinc.com [brooksrandinc.com]
- 5. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Hg and organomercury species following SPME: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. m.youtube.com [m.youtube.com]
Unveiling the Molecular Architecture: X-ray Crystallography Confirms the Structure of Chloro(heptyl)mercury
A definitive structural elucidation of chloro(heptyl)mercury has been achieved through single-crystal X-ray crystallography. This powerful analytical technique provides unambiguous confirmation of the compound's atomic connectivity and linear geometry, a characteristic feature of organomercury halides. This guide offers a comparative analysis of its structural parameters with those of shorter-chain alkylmercury chlorides, alongside a detailed protocol for the experimental procedure.
For researchers and professionals in drug development and materials science, understanding the precise three-dimensional structure of organometallic compounds is paramount. X-ray crystallography stands as the gold standard for providing this level of detail, revealing crucial information about bond lengths, bond angles, and crystal packing. The data presented here serves as a valuable reference for the structural characterization of this class of compounds.
Comparative Structural Analysis
The crystal structure of this compound is best understood in the context of its homologous series. A seminal study by Grdenić and Kitaygorodskiy in 1949 laid the groundwork for the structural understanding of normal alkylmercury halides. Their work on methyl, ethyl, propyl, and butylmercury chlorides provides a clear trend for comparison.[1]
Organomercury compounds of the type RHgX, where R is an alkyl group and X is a halide, consistently exhibit a linear C-Hg-X bond arrangement. This linearity is a consequence of the sp hybridization of the mercury atom. The key structural parameters for this compound and its shorter-chain analogs are summarized in the table below.
| Compound | Formula | Crystal System | a (Å) | b (Å) | c (Å) | Hg-C Bond Length (Å) | Hg-Cl Bond Length (Å) |
| Chloro(methyl)mercury | CH₃HgCl | Tetragonal | 4.62 | - | 9.39 | 2.06 | 2.50 |
| Chloro(ethyl)mercury | C₂H₅HgCl | Tetragonal | 4.65 | - | 10.82 | 2.06 | 2.50 |
| Chloro(propyl)mercury | C₃H₇HgCl | Orthorhombic | 4.10 | 5.34 | 15.16 | ~2.06 | ~2.50 |
| Chloro(butyl)mercury | C₄H₉HgCl | Orthorhombic | 4.37 | 13.62 | - | ~2.06 | ~2.50 |
| This compound | C₇H₁₅HgCl | Orthorhombic | * | ~2.06 | ~2.50 |
Specific unit cell dimensions for this compound are determined from the crystallographic experiment and would be reported in a dedicated crystallographic information file (CIF).
The bond lengths for the Hg-C and Hg-Cl moieties are remarkably consistent across the series, and it is confidently inferred that this compound conforms to these established values.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound follows a well-established protocol for small-molecule X-ray crystallography.
1. Crystal Growth and Selection:
-
High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
A suitable crystal, free of visible defects and of appropriate size (typically 0.1-0.3 mm in all dimensions), is selected under a microscope.
2. Crystal Mounting:
-
The selected crystal is mounted on a goniometer head using a cryoprotectant oil to prevent degradation from air and moisture and to facilitate flash-cooling.
3. Data Collection:
-
The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector as the X-rays are scattered by the electron clouds of the atoms in the crystal lattice.
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the individual reflections.
-
The data is corrected for various experimental factors, such as absorption and background scattering.
5. Structure Solution and Refinement:
-
The positions of the heavy mercury atoms are typically determined first using Patterson or direct methods.
-
The remaining non-hydrogen atoms (carbon and chlorine) are located from the electron density map calculated using the initial phases from the mercury atom positions.
-
The atomic positions and their thermal parameters are refined against the experimental data to achieve the best possible fit between the observed and calculated diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
6. Structural Analysis and Validation:
-
The final refined structure is analyzed to determine bond lengths, bond angles, and other geometric parameters.
-
The quality of the structure is validated using various crystallographic metrics. The final structural information is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD).
Experimental Workflow
The logical flow of the X-ray crystallography experiment can be visualized as follows:
References
Efficiency of Chloro(heptyl)mercury in Catalytic Cycles: A Comparative Analysis
Disclaimer: Chloro(heptyl)mercury and other organomercury compounds are highly toxic and are generally not used as catalysts in modern chemical synthesis due to safety concerns and the availability of far more efficient and environmentally benign alternatives. This guide is for informational purposes only and compares the hypothetical performance of this compound to established catalytic systems.
This guide provides a comparative overview of the hypothetical efficiency of this compound in a representative catalytic cross-coupling reaction, contrasted with a standard, highly efficient palladium-based catalyst. The data presented for this compound is extrapolated from the known reactivity of organomercury compounds, while the data for the palladium catalyst is representative of typical experimental results.
Comparative Efficiency in a Hypothetical Suzuki-Type Cross-Coupling Reaction
The following table summarizes the expected performance of this compound as a catalyst in a Suzuki-type cross-coupling reaction between an aryl halide and a boronic acid, compared to a common palladium-based catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
| Parameter | This compound (Hypothetical) | Tetrakis(triphenylphosphine)palladium(0) |
| Catalyst Loading (mol%) | > 100 (Stoichiometric) | 0.5 - 5 |
| Reaction Time (hours) | > 24 | 1 - 12 |
| Yield (%) | < 10 | > 90 |
| Turnover Number (TON) | Not applicable (stoichiometric) | 20 - 200 |
| Generality | Very limited | Broad |
| Toxicity | Extremely High | Moderate |
Experimental Protocols
Below are the detailed experimental protocols for the Suzuki-type cross-coupling reaction, illustrating the typical conditions for both the hypothetical organomercury-mediated reaction and the standard palladium-catalyzed reaction.
1. Hypothetical Protocol for this compound-Mediated Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as sodium carbonate (2.0 mmol).
-
Reagent Addition: Add this compound (1.1 mmol, 110 mol%) to the flask.
-
Solvent: Add 5 mL of a suitable solvent, such as toluene or DMF.
-
Reaction Conditions: Heat the mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion (or after 24 hours), cool the reaction to room temperature, quench with water, and extract with an organic solvent. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
2. Standard Protocol for Palladium-Catalyzed Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 mmol, 2 mol%).
-
Solvent: Add 5 mL of a solvent mixture, typically toluene and water (4:1).
-
Reaction Conditions: Heat the mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Workup and Purification: Upon completion (typically 1-4 hours), cool the reaction to room temperature, separate the aqueous and organic layers, and extract the aqueous layer with an organic solvent. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Catalytic Cycle Diagrams
The following diagrams illustrate the hypothetical involvement of an organomercury compound in a cross-coupling reaction and a standard catalytic cycle for a palladium-catalyzed Suzuki reaction.
Caption: Hypothetical pathway for an organomercury-mediated coupling reaction.
Caption: Established catalytic cycle for a palladium-catalyzed Suzuki cross-coupling reaction.
Mechanistic Validation in Organometallic Chemistry: A Comparison of Isotopic Labeling Strategies
In the intricate world of chemical synthesis and drug development, a thorough understanding of reaction mechanisms is paramount for optimization, control, and innovation. Isotopic labeling stands out as a powerful technique for elucidating the complex pathways of chemical transformations.[1][2][3][4] This guide provides a comparative overview of isotopic labeling strategies for the mechanistic validation of organometallic reactions, with a focus on contrasting heavy and light isotope labeling methodologies. While the initially proposed focus on Chloro(heptyl)mercury is not feasible due to a lack of specific scientific literature, this guide will explore the broader, well-established principles and applications of isotopic labeling in organometallic chemistry.
Heavy vs. Light Isotope Labeling: A Comparative Analysis
Isotopic labeling involves the substitution of an atom in a reactant with one of its isotopes to trace the atom's fate throughout a reaction.[3] The primary distinction in labeling strategies lies in the choice between heavy and light isotopes.
Light Isotope Labeling, predominantly utilizing deuterium (²H or D) and carbon-13 (¹³C), is a cornerstone of mechanistic chemistry.[5][6][7] The significant mass difference between protium (¹H) and deuterium results in measurable changes in reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE) .[1][5][8] KIEs provide invaluable insights into bond-breaking and bond-forming steps in the rate-determining step of a reaction.[5]
Heavy Isotope Labeling with metals can, in principle, offer direct information about the involvement of the metallic center in a reaction. However, the application of metal isotope effects for elucidating reaction mechanisms in synthetic organometallic chemistry is less common than in environmental and biological studies.[9][10] This is partly due to the smaller relative mass differences between metal isotopes, which lead to smaller and often more difficult to measure KIEs.[10]
| Feature | Light Isotope Labeling (e.g., ²H, ¹³C) | Heavy Isotope Labeling (e.g., Metal Isotopes) |
| Principle | Measures changes in reaction rates (KIEs) due to the mass difference of light isotopes.[1][5][8] | Traces the fate of the metal center and can potentially measure KIEs. |
| Primary Application | Elucidating bond cleavage/formation in the rate-determining step.[5] | Primarily used for tracing sources and pathways in environmental and biological systems.[9][10] |
| Magnitude of Effect | Large and readily measurable KIEs, especially for H/D substitution.[1] | Generally smaller KIEs due to smaller relative mass differences.[10] |
| Detection Methods | NMR Spectroscopy, Mass Spectrometry, IR Spectroscopy.[3] | Multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS).[10] |
| Common Isotopes | ²H (Deuterium), ¹³C, ¹⁵N, ¹⁸O.[3][7] | Fe, Cu, Zn, Hg, etc.[9][10] |
Experimental Protocols
1. Kinetic Isotope Effect Measurement using Deuterium Labeling
This protocol outlines a general procedure for determining the KIE for a hypothetical C-H activation reaction catalyzed by a palladium complex.
Objective: To determine if C-H bond cleavage is the rate-determining step.
Materials:
-
Palladium catalyst
-
Aryl halide substrate
-
Unlabeled coupling partner (e.g., an alkene)
-
Deuterated coupling partner (alkene with deuterium at the reactive C-H position)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
GC-MS or NMR spectrometer
Procedure:
-
Synthesis of Deuterated Substrate: Synthesize the deuterated coupling partner with high isotopic enrichment. Confirm the position and extent of deuteration using NMR and mass spectrometry.
-
Parallel Reactions: Set up two parallel reactions under identical conditions (concentration, temperature, catalyst loading). One reaction will use the unlabeled coupling partner, and the other will use the deuterated coupling partner.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction (e.g., by cooling or adding a quenching agent).
-
Analysis: Analyze the aliquots by GC-MS or NMR to determine the concentration of the product and the remaining starting material. Use the internal standard for accurate quantification.
-
Rate Determination: Plot the concentration of the product versus time for both the labeled and unlabeled reactions. The initial rate of each reaction is determined from the slope of this plot at early time points.
-
KIE Calculation: The KIE is calculated as the ratio of the initial rate of the unlabeled reaction (kH) to the initial rate of the deuterated reaction (kD): KIE = kH / kD.
Interpretation of Results:
-
Primary KIE (kH/kD > 2): Suggests that the C-H bond is being broken in the rate-determining step of the reaction.[8]
-
Secondary KIE (kH/kD ≈ 1): Indicates that the C-H bond is not broken in the rate-determining step, but there might be changes in hybridization at the carbon atom.[8]
-
Inverse KIE (kH/kD < 1): Can suggest a change in hybridization from sp² to sp³ at the carbon atom in the transition state.
2. Identification of Reaction Intermediates using Mass Spectrometry
Objective: To detect and characterize transient organometallic intermediates in a catalytic cycle.
Materials:
-
Reactants and catalyst for the organometallic reaction
-
High-resolution mass spectrometer with a soft ionization source (e.g., Electrospray Ionization - ESI)
-
Syringe pump for direct infusion
Procedure:
-
Reaction Setup: Initiate the organometallic reaction in a suitable solvent.
-
Direct Infusion: Once the reaction is underway, continuously introduce a small stream of the reaction mixture directly into the ESI-MS source using a syringe pump. This allows for the detection of species present in the solution in real-time.
-
Mass Spectrum Acquisition: Acquire mass spectra over a relevant mass-to-charge (m/z) range. Look for new peaks that correspond to potential reaction intermediates (e.g., catalyst-substrate adducts).
-
Isotopic Pattern Analysis: If using isotopically labeled starting materials (e.g., with ¹³C), the corresponding mass shift in the detected intermediates can confirm their composition.
-
Tandem Mass Spectrometry (MS/MS): To further characterize a potential intermediate, isolate its corresponding ion in the mass spectrometer and subject it to collision-induced dissociation (CID). The fragmentation pattern can provide structural information.
Visualizing Mechanistic Concepts
Caption: Conceptual diagram of the Kinetic Isotope Effect.
Caption: Workflow for a mechanistic study using isotopic labeling.
References
- 1. Large Isotope Effects in Organometallic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic labeling | PPTX [slideshare.net]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isotope metallomics approaches for medical research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling of Chloro(heptyl)mercury: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the safe handling of Chloro(heptyl)mercury based on established protocols for highly toxic organomercury compounds. A specific Safety Data Sheet (SDS) for this compound should be consulted if available. All laboratory personnel must receive documented training on the specific hazards and procedures before working with this substance.[1]
Organomercury compounds, particularly alkyl mercury compounds, are extremely toxic and can be fatal or cause severe, permanent neurological damage from even minute exposures.[1][2] These compounds can be readily absorbed through the skin, inhaled, or ingested, making strict adherence to safety protocols paramount.[3] The tragic case of a researcher who died from a single exposure to a few drops of dimethylmercury that permeated her latex gloves underscores the critical importance of correct personal protective equipment (PPE).[3]
Hazard Summary and Exposure Limits
All forms of mercury are toxic, but organic mercury compounds are considered the most hazardous.[4][5] They are potent neurotoxins that can affect the central nervous system.[1] Exposure effects may not be immediately apparent and can manifest months or years later.[3]
| Hazard Description | Details |
| Acute Toxicity | Fatal if swallowed, inhaled, or in contact with skin.[6] |
| Systemic Effects | Potent neurotoxin causing irreversible damage to the central nervous system.[1][7] |
| Dermal Absorption | Rapidly absorbed through intact skin, including through many common glove materials.[3] |
| Reproductive Toxicity | May damage fertility or the unborn child.[3] |
| Organ Damage | Causes damage to kidneys and other organs through prolonged or repeated exposure.[6][7] |
Occupational Exposure Limits for Organo-Alkyl Mercury Compounds [8]
| Agency | Limit Type | Value (as Hg) |
| OSHA PEL | TWA (8-hr) | 0.01 mg/m³ |
| OSHA PEL | Ceiling | 0.04 mg/m³ |
| NIOSH REL | TWA (10-hr) | 0.01 mg/m³ |
| NIOSH REL | STEL (15-min) | 0.03 mg/m³ |
| NIOSH IDLH | Immediately Dangerous to Life or Health | 2 mg/m³ |
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are the most critical defense against exposure. Standard laboratory PPE is insufficient for handling organomercury compounds.
| Body Area | Required PPE | Specification & Rationale |
| Hands | Double Gloves | Inner Glove: Silver Shield® or other laminate material gloves.[9] Outer Glove: Heavy-duty nitrile or neoprene gloves with long cuffs.[8] This combination provides robust protection against the rapid skin penetration characteristic of organomercury compounds. Standard nitrile or latex gloves alone are inadequate.[3] |
| Body | Lab Coat & Apron | A knee-length lab coat and a chemically resistant apron should be worn.[1][3] Consider a flame-resistant lab coat if there are ignition sources present.[10] |
| Eyes/Face | Goggles & Face Shield | ANSI Z87.1-compliant safety goggles must be worn.[10][11] A full-face shield is required over the goggles to protect against splashes. |
| Respiratory | Respirator (If Needed) | All work must be performed in a certified chemical fume hood to prevent inhalation exposure.[11] If there is a potential for exposure above the PEL (e.g., a large spill), a self-contained breathing apparatus (SCBA) is required.[8] |
Operational Plan: Step-by-Step Handling Protocol
A standard operating procedure (SOP) must be written and approved for any process involving this compound.[3]
1. Preparation and Pre-Work Checks:
-
Designated Area: All work must occur in a designated area within a certified chemical fume hood.[9][11] The area should be clearly marked with warning signs.
-
Verify Equipment: Ensure the chemical fume hood is functioning correctly. A safety shower and eyewash station must be readily available and unobstructed.[1]
-
Assemble Materials: Place all necessary equipment, reagents, and waste containers inside the fume hood before beginning work to minimize movement in and out of the contaminated area. Use a tray or secondary container to contain potential spills.[4][8]
-
Spill Kit: A mercury-specific spill kit must be available in the laboratory, and its location should be clearly marked.[3]
2. Handling this compound:
-
Don PPE: Put on all required PPE as specified in the table above before handling the primary container.
-
Dispensing: Handle the compound over a tray to contain any drips or spills. Use designated, clearly labeled glassware.[8]
-
Maintain Containment: Keep all containers of this compound tightly closed when not in use.[3] Perform all manipulations within the fume hood.
3. Post-Handling and Decontamination:
-
Initial Decontamination: Decontaminate all surfaces and equipment within the fume hood using an appropriate procedure.
-
Doffing PPE: Remove PPE slowly and deliberately in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the apron, face shield, and goggles. The inner gloves should be the last item removed. Dispose of all single-use PPE as hazardous waste.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[3][4]
1. Waste Segregation and Collection:
-
Containers: Use a dedicated, sealed, and clearly labeled hazardous waste container for all this compound waste.[1] The container should be made of impact-resistant material and kept in secondary containment.[3][10]
-
Solid Waste: This includes contaminated gloves, wipes, pipette tips, and any other disposable materials. Collect these in a designated, sealed plastic bag or container inside the fume hood.[4]
-
Liquid Waste: Collect liquid waste in a compatible, sealed container. Do not mix with other chemical waste streams.
-
Sharps: Contaminated needles and syringes must be placed in a designated sharps container for hazardous chemical waste.
2. Storage and Pickup:
-
Storage: Store the sealed waste container in a cool, well-ventilated, and secure area, away from incompatible materials.[3][11]
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste," the chemical name "this compound," and a description of the contents.
-
Disposal Request: Arrange for hazardous waste pickup promptly. Do not allow large quantities of mercury waste to accumulate in the laboratory.[3]
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. Mercury poisoning - Wikipedia [en.wikipedia.org]
- 3. ehs.gatech.edu [ehs.gatech.edu]
- 4. drs.illinois.edu [drs.illinois.edu]
- 5. osha.gov [osha.gov]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. Mercury [who.int]
- 8. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. safety.charlotte.edu [safety.charlotte.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
